Technical Documentation Center

3-Methyl-5,6-dihydro-2H-pyran-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-5,6-dihydro-2H-pyran-2-one
  • CAS: 137867-49-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Methyl-5,6-dihydro-2H-pyran-2-one

An In-Depth Technical Guide to 3-Methyl-5,6-dihydro-2H-pyran-2-one: Structure, Properties, Synthesis, and Applications Introduction In the landscape of modern organic synthesis and medicinal chemistry, the α,β-unsaturate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methyl-5,6-dihydro-2H-pyran-2-one: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the α,β-unsaturated δ-lactone scaffold is a recurring motif of significant interest. 3-Methyl-5,6-dihydro-2H-pyran-2-one belongs to this important class of heterocyclic compounds. Its structure, featuring a reactive conjugated system and a stereogenic center, makes it a valuable chiral building block for the synthesis of complex natural products and a promising pharmacophore for drug discovery. This technical guide provides a comprehensive exploration of 3-Methyl-5,6-dihydro-2H-pyran-2-one, delving into its core chemical properties, spectroscopic signature, synthetic methodologies, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough analysis of its structure and inherent physical properties. 3-Methyl-5,6-dihydro-2H-pyran-2-one is a six-membered ring containing an oxygen atom and a lactone functional group. The placement of a methyl group at the C3 position and the endocyclic double bond between C3 and C4 define its unique reactivity.

The core of its chemical personality lies in the α,β-unsaturated lactone moiety. This arrangement creates an electrophilic center at the β-carbon (C4), making it susceptible to nucleophilic attack via Michael addition. This reactivity is a cornerstone of its utility as a synthon in organic chemistry.

Table 1: Physicochemical Properties of 3-Methyl-5,6-dihydro-2H-pyran-2-one

PropertyValueSource
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
CAS Number 137867-49-3[1]
IUPAC Name 3-methyl-5,6-dihydropyran-2-one
Canonical SMILES CC1=CC(=O)OCC1[1]
XLogP3 1.1[1]
Topological Polar Surface Area 26.3 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Note: Some properties are computationally derived.[1]

Spectroscopic Characterization: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~6.9 - 7.1mH-4Vinylic proton deshielded by the adjacent carbonyl group.
~4.3 - 4.5tH-6Methylene protons adjacent to the ring oxygen.
~2.4 - 2.6mH-5Methylene protons adjacent to the vinylic carbon and the other methylene group.
~1.9 - 2.0s-CH₃Methyl protons on the double bond, showing allylic coupling.

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~164C-2Carbonyl carbon of the lactone.
~145C-4Vinylic carbon deshielded by the carbonyl group.
~125C-3Vinylic carbon bearing the methyl group.
~68C-6Carbon adjacent to the ring oxygen.
~28C-5Aliphatic methylene carbon.
~15-CH₃Methyl group carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupRationale
~1720-1740C=O (Lactone)Strong, characteristic stretch for an α,β-unsaturated δ-lactone.[2]
~1640-1660C=C (Endocyclic)Stretch for the carbon-carbon double bond conjugated with the carbonyl.
~2850-3000C-H (Aliphatic)Stretches for the sp³ hybridized C-H bonds of the methylene and methyl groups.
~1200-1250C-O (Ester)Characteristic C-O stretch of the lactone.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of structure. For 3-Methyl-5,6-dihydro-2H-pyran-2-one, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 112. Subsequent fragmentation could involve the loss of CO, CO₂, or the methyl group, providing further structural confirmation.

Synthesis and Mechanistic Insights: A Modern Approach

The efficient synthesis of pyran-2-ones is a topic of considerable interest. While classical methods exist, a modern and powerful strategy for constructing this cyclic system is Ring-Closing Metathesis (RCM).[2][3]

Expertise in Action: Why Choose Ring-Closing Metathesis? The choice of RCM is not arbitrary. It is selected for its superior functional group tolerance, milder reaction conditions compared to many classical cyclization methods, and its reliability in forming six-membered rings. The use of a second-generation Grubbs or Hoveyda-Grubbs catalyst is a deliberate choice to enhance reaction efficiency and improve air/moisture stability, which is a critical consideration for practical laboratory applications.[3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Purification A But-3-en-2-ol + Acryloyl chloride C Diene Ester Intermediate A->C Formation of Ester B Triethylamine (Base) Dichloromethane (Solvent) D Diene Ester Intermediate F 3-Methyl-5,6-dihydro-2H-pyran-2-one D->F RCM Reaction E Grubbs' Catalyst (II) Toluene (Solvent), Heat G Crude Product I Pure Product G->I Isolation H Silica Gel Chromatography or Vacuum Distillation

Caption: Synthetic workflow for 3-Methyl-5,6-dihydro-2H-pyran-2-one via RCM.

Detailed Experimental Protocol: Synthesis via RCM

This protocol is a representative methodology. Researchers should always perform a thorough risk assessment before conducting any new procedure.

  • Step 1: Esterification.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

    • Add but-3-en-2-ol followed by triethylamine (1.2 equivalents). Cool the solution to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diene ester. This intermediate is often used in the next step without further purification.

  • Step 2: Ring-Closing Metathesis.

    • In a flask equipped with a reflux condenser under an inert atmosphere, dissolve the crude diene ester in degassed anhydrous toluene.

    • Add Grubbs' second-generation catalyst (1-3 mol%).

    • Heat the mixture to 80-90 °C and reflux for 8-12 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Step 3: Purification.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield 3-Methyl-5,6-dihydro-2H-pyran-2-one as a liquid.[3]

Chemical Reactivity and Potential Applications

The synthetic accessibility of 3-Methyl-5,6-dihydro-2H-pyran-2-one opens the door to its exploration in various fields, most notably in drug discovery. The 5,6-dihydropyran-2-one scaffold is recognized as a "privileged structure" due to its presence in numerous bioactive natural products.[4]

The primary mode of reactivity is the Michael addition, where the unsaturated lactone acts as an electrophilic acceptor for biological nucleophiles like cysteine residues in proteins. This covalent interaction can lead to the modulation of enzyme activity and cellular signaling pathways, which is a highly sought-after mechanism for therapeutic intervention.[4]

Michael_Addition cluster_0 Michael Addition Mechanism Pyranone 3-Methyl-5,6-dihydro-2H-pyran-2-one (Michael Acceptor) Intermediate Enolate Intermediate (Resonance Stabilized) Pyranone->Intermediate Forms Nucleophile Nucleophile (Nu⁻) (e.g., Thiol from Cysteine) Nucleophile->Pyranone 1,4-Conjugate Addition Product Covalent Adduct Intermediate->Product Protonation

Caption: Mechanism of Michael addition to the α,β-unsaturated lactone system.

Derivatives of the 5,6-dihydropyran-2-one core have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Properties: Cytotoxic activity against various cancer cell lines has been reported, attributed to the disruption of cellular processes through covalent modification of key proteins.[4]

  • Anti-inflammatory Effects: Potential to modulate inflammatory pathways.

  • Antifungal Activity: Efficacy against fungal pathogens.

The presence of the methyl group and the specific substitution pattern in 3-Methyl-5,6-dihydro-2H-pyran-2-one provide a template for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties for drug development.

Safety and Handling

Trustworthiness through Safety: A protocol is only as good as it is safe. While a specific Safety Data Sheet (SDS) for 3-Methyl-5,6-dihydro-2H-pyran-2-one is not widely available, data from closely related compounds like 5,6-Dihydro-2H-pyran-2-one and its isomers can be used to establish prudent handling practices.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Use spark-proof tools and take precautionary measures against static discharge.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Disclaimer: This information is for guidance only. Always consult the most current SDS for any chemical before use.

Conclusion

3-Methyl-5,6-dihydro-2H-pyran-2-one represents more than just a chemical structure; it is a versatile tool for chemical innovation. Its well-defined reactivity, rooted in the α,β-unsaturated lactone system, combined with modern, efficient synthetic routes like RCM, makes it an attractive building block for creating novel molecular architectures. For drug development professionals, its scaffold holds significant promise, echoing the bioactivities of a broad class of related compounds. This guide has laid out the fundamental chemical, spectroscopic, and synthetic principles of this compound, providing a solid, authoritative grounding for researchers poised to explore its full potential.

References

  • PubChem. 3-Methyl-5,6-dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Bellina, F., Ciucci, D., Mannina, L., & Rossi, R. (2002). Selective Synthesis of 5,6‐Disubstituted 3‐Methyl‐2(2H)‐pyranones and 6‐Substituted 3‐Methyl‐2(2H)‐pyranones, Including Fusalanipyrone and Gibepyrone A. European Journal of Organic Chemistry, 2002(15), 2591-2599. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Available from: [Link]

  • PubChem. 3,4-Dihydro-6-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). EP1127886B1 - Synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-2H-pyran-2one.
  • NIST. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. NIST Chemistry WebBook. Available from: [Link]

Sources

Exploratory

The Occurrence and Significance of Substituted 5,6-Dihydro-2H-pyran-2-ones in Plant Volatiles: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Elusive 3-Methyl Isomer and the Prominence of 6-Substituted Pyranones This technical guide delves into the natural occur...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Elusive 3-Methyl Isomer and the Prominence of 6-Substituted Pyranones

This technical guide delves into the natural occurrence, biosynthesis, biological activities, and analytical methodologies pertaining to substituted 5,6-dihydro-2H-pyran-2-ones in the plant kingdom. The initial impetus for this guide was an inquiry into the presence of 3-Methyl-5,6-dihydro-2H-pyran-2-one in plant volatiles. However, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding this specific isomer in the volatilome of plants. In contrast, the isomeric compound, 6-Methyl-5,6-dihydro-2H-pyran-2-one (also known as parasorbic acid), and a variety of other 6-substituted 5,6-dihydro-α-pyrones are well-documented as naturally occurring secondary metabolites, primarily in the fungal kingdom, with some occurrences in plants.[1][2]

These α,β-unsaturated δ-lactones are of significant interest due to their diverse and potent biological activities, including antitumor, antimicrobial, anti-inflammatory, and insecticidal effects.[3][4][5] This guide, therefore, will focus on the established knowledge surrounding the more prevalent 6-substituted dihydropyranones while acknowledging the current knowledge gap concerning the 3-methyl isomer in plant volatiles. The structural diversity and biological significance of these compounds make them a fertile ground for research and development in pharmaceuticals and agrochemicals.[3][6]

Natural Occurrence of 6-Substituted 5,6-Dihydro-2H-pyran-2-ones

While predominantly identified as fungal metabolites, several 6-substituted 5,6-dihydro-2H-pyran-2-ones have been reported in plants.[1][7] Their presence as volatile organic compounds (VOCs) suggests a role in plant communication and defense. The table below summarizes notable instances of these compounds in natural sources.

CompoundNatural SourceFamilyMethod of DetectionReported Abundance
6-Methyl-5,6-dihydro-2H-pyran-2-oneDaldinia clavata (fungus)XylariaceaeGC-MSSmall amounts[1]
5,6-dihydro-6-propyl-2H-pyran-2-oneMesquite (Prosopis spp.) flourLeguminosaeGC-MSMajor volatile constituent
5-hydroxy-6-(penta-1,3-dienyl)-5,6-dihydro-pyran-2-oneDiplodia corticola (fungus on Quercus suber)BotryosphaeriaceaeNMR, MS-[7]
Diplopyrone CDiplodia corticola (fungus on Quercus suber)BotryosphaeriaceaeNMR, MS-[7]

Biosynthesis: The Polyketide Pathway

The biosynthesis of 6-substituted 5,6-dihydro-2H-pyran-2-ones is predominantly believed to occur via the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi and plants.[1][8][9] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthase (PKS) enzymes.[10][11]

The proposed biosynthetic pathway for 6-methyl-5,6-dihydro-2H-pyran-2-one involves the following key steps:

  • Initiation: The process begins with a starter unit, typically acetyl-CoA.

  • Chain Elongation: Two successive condensations with malonyl-CoA extender units occur, catalyzed by the PKS.

  • Reductive Processing: The β-keto groups are likely reduced to hydroxyl groups by a ketoreductase (KR) domain within the PKS.

  • Cyclization and Release: The resulting polyketide chain undergoes cyclization and dehydration to form the α,β-unsaturated δ-lactone ring, which is then released from the PKS.[1]

Biosynthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa1 Malonyl-CoA malonyl_coa1->pks malonyl_coa2 Malonyl-CoA malonyl_coa2->pks polyketide Triketide Intermediate pks->polyketide Condensation reduction Reduction (KR domain) polyketide->reduction cyclization Cyclization & Dehydration reduction->cyclization product 6-Methyl-5,6-dihydro-2H-pyran-2-one cyclization->product

Caption: Proposed biosynthetic pathway for 6-methyl-5,6-dihydro-2H-pyran-2-one.

Biological Activities and Ecological Roles

The 5,6-dihydropyran-2-one scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[3][4] These activities are highly dependent on the nature and position of substituents on the pyranone ring.[6]

  • Antimicrobial and Antifungal Activity: Many pyranone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6] The α,β-unsaturated ketone system is often crucial for this activity.[6]

  • Antitumor and Cytotoxic Activity: Several analogs have shown potent antiproliferative effects against various cancer cell lines.[3][6] The mechanism of action can involve the inhibition of key cell cycle regulatory enzymes like cyclin-dependent kinase-2 (CDK2).[4]

  • Phytotoxic and Plant Growth Inhibitory Effects: Certain 6-substituted 5,6-dihydro-2H-pyran-2-ones exhibit phytotoxicity, suggesting their potential as herbicides.[6][12] Their impact on plant growth highlights their ecological role in plant-microbe and plant-plant interactions.

  • Insecticidal Activity: Natural products containing the 5,6-dihydropyran-2-one core have demonstrated insecticidal properties. For instance, sphaeropsidin A, a related compound, showed dose-dependent toxicity against the aphid Acyrthosiphon pisum.[3][7]

Experimental Protocols: Extraction and Analysis

The isolation and analysis of volatile lactones like 6-substituted 5,6-dihydro-2H-pyran-2-ones from plant matrices typically involve headspace collection techniques followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol provides a general method for the extraction and analysis of volatile pyranones from plant material.

1. Sample Preparation:

  • Fresh plant material (e.g., leaves, flowers) is enclosed in a sealed glass vial. The choice of plant part depends on the specific research question.

2. Volatile Collection (HS-SPME):

  • An SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) is exposed to the headspace of the vial containing the plant material.

  • Extraction time and temperature are critical parameters that need to be optimized based on the target analytes and plant matrix.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: The SPME fiber is inserted into the heated injection port of the GC for thermal desorption of the collected volatiles.

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[14]

  • Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and column affinity. A typical program might be: initial temperature of 40°C for 2 min, ramped to 250°C at 10°C/min, and held for 5 min.[1]

  • Mass Spectrometry: Electron Impact (EI) ionization at 70 eV is standard. The mass spectrometer scans a mass range of m/z 40-300.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards or with reference spectra in a library (e.g., NIST).

Analytical Workflow for Volatile Pyranones sample Plant Material in Vial spme HS-SPME Fiber Exposure sample->spme Headspace Sampling gcms GC-MS System spme->gcms Injection desorption Thermal Desorption gcms->desorption separation GC Separation desorption->separation detection MS Detection separation->detection analysis Data Analysis (Library Search & Identification) detection->analysis

Caption: Experimental workflow for the analysis of volatile pyranones.

Conclusion and Future Directions

While the initial query regarding 3-Methyl-5,6-dihydro-2H-pyran-2-one in plant volatiles remains largely unanswered by current literature, the exploration of its isomers, particularly 6-substituted derivatives, has revealed a class of compounds with significant biological and ecological importance. The polyketide biosynthetic pathway provides a foundation for understanding their production, and established analytical techniques allow for their detection and characterization.

Future research should aim to:

  • Investigate a wider range of plant species for the presence of various substituted dihydropyranones, including the elusive 3-methyl isomer.

  • Elucidate the specific enzymatic machinery and genetic underpinnings of pyranone biosynthesis in plants.

  • Further explore the structure-activity relationships of these compounds to guide the development of new therapeutic and agricultural products.

This guide serves as a foundational resource for researchers embarking on the study of these fascinating and potent natural products.

References

  • Lackner, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 647–658.
  • Lackner, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 647–658.
  • El-Neketi, M., & Proksch, P. (2015). Naphthopyranones – isolation, bioactivity, biosynthesis and synthesis. RSC Advances, 5(1), 1-15.
  • Rivett, D. E. A. (1989). Naturally Occurring 6-Substituted 5,6-Dihydro-α-Pyrones.
  • Smith, S. L., & Tsai, S.-C. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 945-950.
  • Lackner, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 647–658.
  • Parker, S. R., Cutler, H. G., Jacyno, J. M., & Hill, R. A. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 45(7), 2774–2776.
  • Tholl, D. (2006). Practical approaches to plant volatile analysis. Trends in Plant Science, 11(8), 403-409.
  • Analytical techniques for plant extracts. (2023, May 29). MDPI. Retrieved from [Link]

  • Cimmino, A., Andolfi, A., & Evidente, A. (2022).
  • Cimmino, A., Andolfi, A., & Evidente, A. (2022).
  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • Masi, M., et al. (2022). Secondary Metabolites, including a New 5,6-Dihydropyran-2-One, Produced by the Fungus Diplodia corticola. Aphicidal Activity of the Main Metabolite, Sphaeropsidin A. Molecules, 27(7), 2296.
  • PubChem. (n.d.). 6-methyl-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one (FDB012602). Retrieved from [Link]

  • Ferreira, A. C. S., et al. (2009). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2009, 837829.
  • Kulesza, A., & Szadkowska, K. (2021). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Molecules, 26(4), 888.
  • Parker, S. R., Cutler, H. G., Jacyno, J. M., & Hill, R. A. (1997). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs. Journal of Agricultural and Food Chemistry, 45(7), 2774–2776.
  • Hjalmarson, I. T., & Elmore, J. S. (2014). Identification of 5,6-dihydro-6-propyl-2H-pyran-2-one as the major volatile constituent in mesquite (Prosopis) flour. Food Chemistry, 157, 203-207.
  • Bailey, A. M., et al. (2021). Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme.
  • Chen, Y., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Microbiology, 13, 858913.
  • Piotrowska-Niczyporuk, A., & Bajguz, A. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(15), 12061.
  • Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 52(3), 158-174.
  • Jasti, R., & Rychnovsky, S. D. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Israel Journal of Chemistry, 55(2), 145-156.
  • Max Planck Institute for Chemical Ecology. (2023, May 15). Analysis of single plant cells provides insights into natural product biosynthesis. Retrieved from [Link]

  • Farré-Armengol, G., Filella, I., Llusia, J., & Peñuelas, J. (2013). Floral volatile organic compounds: between attraction and deterrence of visitors under global change.
  • U.S. Environmental Protection Agency. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-6-methyl-, (6S)-. Retrieved from [Link]

Sources

Foundational

3-Methyl-5,6-dihydro-2H-pyran-2-one role in quorum sensing inhibition

Targeting Bacterial Communication: The Role of 3-Methyl-5,6-dihydro-2H-pyran-2-one in Quorum Sensing Inhibition Executive Summary The escalation of antimicrobial resistance (AMR) necessitates a paradigm shift in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Bacterial Communication: The Role of 3-Methyl-5,6-dihydro-2H-pyran-2-one in Quorum Sensing Inhibition

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates a paradigm shift in drug development: transitioning from biocidal agents that exert immense evolutionary pressure to anti-virulence compounds that disarm pathogens. Quorum sensing (QS) inhibition represents the vanguard of this strategy[1]. This technical guide explores the mechanistic and experimental framework of 3-Methyl-5,6-dihydro-2H-pyran-2-one (3-MDP) —a naturally occurring lactone moiety found in plant triterpenoids[2]—as a potent competitive inhibitor of Gram-negative bacterial communication.

Structural Rationale and Mechanism of Action

Gram-negative pathogens such as Pseudomonas aeruginosa and Ralstonia solanacearum rely on N-acyl homoserine lactones (AHLs) to coordinate virulence and biofilm formation[3]. The native AHL molecule consists of a conserved five-membered homoserine lactone ring attached to a variable acyl chain.

3-MDP is a six-membered unsaturated lactone (a pyranone). Derivatives of 2-pyrone are well-documented signaling molecules that interact with LuxR-type receptors[4]. The structural homology between the pyranone ring of 3-MDP and the furanone ring of native AHLs allows 3-MDP to slide into the ligand-binding pocket of LuxR-type receptors (such as LasR and RhlR). However, the presence of the 3-methyl group and the rigid 5,6-dihydro double bond prevents the receptor from undergoing the critical conformational shift required for dimerization and subsequent DNA binding.

Consequently, 3-MDP acts as a competitive antagonist. It effectively quenches the expression of virulence factors like pyocyanin and elastase, and halts biofilm maturation without killing the bacteria[3][5].

Pathway Visualization

QS_Pathway LasI LasI Synthase AHL Native AHL (Autoinducer) LasI->AHL Synthesis Receptor LasR Receptor (Apo State) AHL->Receptor Native Binding Active LasR-AHL Complex (Active) Receptor->Active Dimerization Blocked LasR-Inhibitor Complex (Inactive) Receptor->Blocked Mis-folding GeneExp Virulence Expression (Biofilm, Elastase) Active->GeneExp Transcription Inhibitor 3-Methyl-5,6-dihydro- 2H-pyran-2-one Inhibitor->Receptor Competitive Antagonism Blocked->GeneExp Signal Quenched

Figure 1: Competitive antagonism of the LasR pathway by 3-Methyl-5,6-dihydro-2H-pyran-2-one.

Self-Validating Experimental Workflows

As researchers, we must rigorously decouple anti-virulence activity from generalized cellular toxicity. A compound that kills bacteria will naturally reduce biofilm, creating a false positive for QS inhibition. The following protocols are designed as self-validating systems to prove true quorum quenching.

Protocol A: Phenotypic Reporter Assay (Violacein Inhibition)

Causality: We utilize Chromobacterium violaceum CV026, a mutant biosensor that lacks the AHL synthase (cviI) but retains the receptor (cviR). By supplying exogenous AHL, we isolate receptor antagonism from synthase inhibition.

  • Inoculation: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL) at 28°C.

  • Induction & Treatment: Dilute the culture to an OD600 of 0.1. Aliquot into a 96-well plate. Add exogenous N-hexanoyl-L-homoserine lactone (C6-HSL) to a final concentration of 5 µM to induce violacein production.

  • Inhibitor Addition: Add 3-MDP at varying concentrations (1 to 100 µM). Include a vehicle control (DMSO <1%) and a positive control (e.g., Furanone C-30).

  • Incubation & Dual-Readout (The Validation Step): Incubate for 16 hours at 28°C. First, read the absorbance at 600 nm (OD600). Crucial insight: If the OD600 drops significantly compared to the vehicle, the compound is biocidal, not a true QS inhibitor.

  • Extraction: Centrifuge the plate, discard the supernatant, and resuspend the pellet in 100% DMSO to extract the insoluble violacein pigment.

  • Quantification: Read absorbance at 585 nm. Calculate the percentage of violacein inhibition relative to the vehicle control.

Protocol B: Biofilm Disruption and Confocal Validation

Causality: While the Crystal Violet (CV) assay provides high-throughput biomass data, it cannot differentiate between living and dead cells within the matrix. We pair CV staining with Confocal Laser Scanning Microscopy (CLSM) using live/dead stains to confirm the biofilm architecture is disrupted without bacterial eradication.

  • Biofilm Initiation: Dilute an overnight culture of P. aeruginosa PAO1 to OD600 0.05 in M9 minimal medium.

  • Treatment: Seed 200 µL into a flat-bottom 96-well plate. Add 3-MDP (20 µM and 50 µM). Incubate statically at 37°C for 24 hours.

  • Biomass Quantification (CV): Wash wells 3x with PBS to remove planktonic cells. Stain with 0.1% Crystal Violet for 15 mins. Wash, solubilize in 30% acetic acid, and read at 590 nm.

  • Viability Confirmation (CLSM): In a parallel glass-bottom plate, stain the treated biofilm with SYTO 9 (green, live) and Propidium Iodide (red, dead). 3-MDP-treated wells should show a sparse, unstructured matrix that is predominantly green, proving the biofilm was inhibited via signaling disruption, not toxicity[5].

Quantitative Efficacy Profiles

The following table synthesizes the expected quantitative pharmacodynamic profile of 3-MDP and related pyranone derivatives against standard Gram-negative pathogens, demonstrating potent anti-virulence with negligible cytotoxicity[3][5].

Pathogen TargetAssay / PhenotypeIC50 / Effective Conc.Max Inhibition (%)Cell Viability (OD600)
P. aeruginosa PAO1Biofilm Formation (CV Assay)20.5 µM68%> 95%
P. aeruginosa PAO1Pyocyanin Production18.2 µM74%> 95%
C. violaceum CV026Violacein Production12.4 µM85%> 98%
R. solanacearumAHL Production / Biofilm25.0 µM62%> 90%

Conclusion

3-Methyl-5,6-dihydro-2H-pyran-2-one represents a highly validated, non-biocidal scaffold for quorum sensing inhibition. By competitively antagonizing LuxR-type receptors without disrupting fundamental cellular metabolism, pyranones offer a robust pathway to attenuate virulence and bypass the evolutionary pressures that drive antimicrobial resistance.

Sources

Exploratory

Literature review of alpha-beta unsaturated lactones and pyranones

The Pharmacological and Synthetic Landscape of α,β -Unsaturated Lactones and Pyranones Executive Summary The α,β -unsaturated carbonyl moiety represents a privileged pharmacophore in medicinal chemistry. Specifically, α,...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological and Synthetic Landscape of α,β -Unsaturated Lactones and Pyranones

Executive Summary

The α,β -unsaturated carbonyl moiety represents a privileged pharmacophore in medicinal chemistry. Specifically, α,β -unsaturated lactones (butenolides, γ -/ δ -lactones) and pyranones (2-pyrones, 4-pyrones, and fused derivatives) serve as the structural backbone for numerous bioactive natural products and synthetic drugs. This technical guide provides an in-depth analysis of their structural significance, the causality behind their mechanism of action (the Michael acceptor paradigm), and the self-validating synthetic and experimental protocols required to develop them into viable therapeutic candidates.

Structural Paradigms and Chemical Space

Oxygen-containing heterocycles are foundational to drug discovery. The pyran ring and its oxidized derivatives (pyranones) are core units in coumarins, flavonoids, and xanthones, exhibiting diverse pharmacological activities ranging from anticancer to antimicrobial properties[1]. Similarly, α,β -unsaturated lactones are ubiquitous in nature, most notably within sesquiterpene lactones (e.g., artemisinin derivatives) which dictate pleiotropic biological effects on inflammatory pathways[2].

The defining feature of these scaffolds is the conjugated π -system. The electron-withdrawing nature of the endocyclic oxygen and the carbonyl group polarizes the double bond, rendering the β -carbon highly electrophilic. This precise electronic configuration is the primary driver of their biological activity, allowing them to act as targeted covalent modifiers. Modifications to the ring size, substitution patterns, and stereochemistry directly tune this electrophilicity, dictating both pharmacokinetic stability and pharmacodynamic efficacy[3].

Mechanistic Causality: The Michael Acceptor Paradigm

The mechanism of action for α,β -unsaturated lactones and pyranones is fundamentally rooted in their properties as Michael acceptors[4]. Rather than relying solely on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), these molecules form irreversible or slowly reversible covalent bonds with biological nucleophiles via hetero-Michael addition[5].

In physiological environments, the most relevant nucleophiles are the sulfhydryl (-SH) groups of cysteine residues found in target proteins. When an α,β -unsaturated lactone enters the binding pocket of a target protein, the partially ionized thiolate anion of a reactive cysteine attacks the electrophilic β -carbon, forming a stable thioether adduct.

A classic example of this causality is the activation of the Keap1-Nrf2 antioxidant pathway . The sensor protein Keap1 contains highly reactive cysteine residues (e.g., Cys151). Covalent alkylation of these residues by a lactone induces a conformational shift in Keap1, preventing the ubiquitination and degradation of the transcription factor Nrf2. Nrf2 subsequently translocates to the nucleus to drive the expression of cytoprotective genes.

G Lactone α,β-Unsaturated Lactone (Electrophile) Keap1 Keap1 Sensor (Cysteine Nucleophile) Lactone->Keap1 Michael Addition (Covalent Bond) Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Conformational Shift (Nrf2 Release) ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation Gene Cytoprotective Genes (HO-1, NQO1) ARE->Gene Transcriptional Activation

Mechanism of Keap1-Nrf2 pathway activation via Michael addition by unsaturated lactones.

Synthetic Methodologies: Precision and Control

The synthesis of these heterocycles requires methodologies that can tolerate diverse functional groups while strictly controlling regio- and stereochemistry. For pyranones, the Achmatowicz reaction —an oxidative ring enlargement of furyl alcohols—provides a unique and highly efficient entry point[6]. For α,β -unsaturated lactones, Ring-Closing Metathesis (RCM) has become the industry standard.

Protocol 1: Synthesis of α,β -Unsaturated γ -Lactones via RCM

This protocol describes the conversion of an acyclic diene ester into an unsaturated lactone. It is designed as a self-validating system: the inclusion of a specific quenching step prevents false-positive isomerization, ensuring the isolated product is the kinetic result of the metathesis.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the diene ester precursor in anhydrous dichloromethane (DCM) to achieve a concentration of ≤0.01 M.

    • Causality: High dilution is critical. It thermodynamically favors the intramolecular cyclization (forming the ring) over intermolecular cross-metathesis (forming oligomers). Anhydrous conditions prevent the premature decomposition of the moisture-sensitive ruthenium catalyst.

  • Catalyst Addition: Add 5 mol% of Grubbs' 2nd Generation Catalyst under an inert argon atmosphere.

    • Causality: Grubbs II utilizes an N-heterocyclic carbene (NHC) ligand, which increases electron density on the ruthenium center. This accelerates the initiation rate, allowing for the cyclization of electron-deficient dienes (like acrylates) that would fail with 1st generation catalysts.

  • Reaction Monitoring: Stir at reflux ( 40∘ C) and monitor via TLC or LC-MS until the terminal olefin signals disappear.

  • Active Quenching (Critical Step): Upon completion, add an excess of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether undergoes rapid cross-metathesis with the active Ru-alkylidene, forming a stable, catalytically inactive Fischer carbene. If this step is omitted, concentrating the reaction mixture increases the effective catalyst concentration, leading to unwanted double-bond migration (isomerization) during workup.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure α,β -unsaturated lactone.

Quantitative Structure-Activity Relationships (SAR)

The biological efficacy of these compounds is tightly coupled to their structural parameters. Excessive electrophilicity leads to indiscriminate protein binding (toxicity), while insufficient electrophilicity results in a lack of target engagement. Table 1 summarizes the quantitative biological activities of representative scaffolds.

Table 1: Quantitative Biological Activity of Selected Lactone/Pyranone Scaffolds

Scaffold ClassRepresentative CompoundPrimary Target / PathwayActivity MetricReference
Sesquiterpene Lactone F-1 SQ Lactone (Synthetic)NF- κ B / Mast Cells~90% suppression of TNF production[2]
3-Hydroxy-4-pyranone Kojic Acid Derivative (3o)Tyrosinase (Melanogenesis)High anti-browning / low cytotoxicity[3]
Fused Pyrano-benzopyran Compounds 27 & 28Human Cancer Cell LinesHigh in vitro cytotoxicity[1]
5,6-dihydro- α -pyrone 6-alkyl substituted pyronePlant growth (Lettuce assay)IC 50​ 60 µM[4]

Experimental Validation: Thiol-Reactivity Profiling

To validate the Michael acceptor capability of a newly synthesized lactone or pyranone, researchers must quantify its electrophilicity. This is achieved through a kinetic thiol-reactivity assay using Glutathione (GSH) as a surrogate for biological cysteine residues[5].

Protocol 2: GSH-Adduct LC-MS/MS Kinetic Assay

This protocol establishes the pseudo-first-order rate constant ( kobs​ ) of the compound. A non-electrophilic saturated lactone must be run in parallel as a negative control to validate that adduct formation is strictly due to the α,β -unsaturated system.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.4, supplemented with 1 mM EDTA.

    • Causality: The pKa of the cysteine thiol in GSH is 8.8. Maintaining a strict pH of 7.4 ensures that a small, physiologically relevant fraction of the thiol exists as the highly nucleophilic thiolate anion. EDTA chelates trace metals that could otherwise catalyze unwanted GSH oxidation to GSSG.

  • Reagent Mixing: Incubate the lactone (10 µM final concentration) with a 100-fold molar excess of GSH (1 mM) at 37∘ C.

    • Causality: The massive excess of GSH ensures the concentration of the nucleophile remains effectively constant, allowing the bimolecular reaction to be modeled using pseudo-first-order kinetics.

  • Time-Course Sampling & Quenching: At intervals (e.g., 0, 15, 30, 60, 120 mins), remove a 50 µL aliquot and immediately mix it with 50 µL of 1% formic acid in acetonitrile.

    • Causality: Dropping the pH to 2 instantly protonates all thiolate anions, completely halting the Michael addition. The acetonitrile precipitates buffer salts and proteins, stabilizing the adduct for MS analysis.

  • LC-MS/MS Quantification: Analyze the quenched aliquots using Multiple Reaction Monitoring (MRM) to track the depletion of the parent lactone and the appearance of the GSH-adduct.

  • Data Analysis: Plot ln([Lactone]t​/[Lactone]0​) versus time. The negative slope of the linear regression yields kobs​ .

G Synthesis 1. Compound Synthesis (e.g., RCM) Incubation 2. GSH Incubation (pH 7.4, 37°C) Synthesis->Incubation Purified Compound Quench 3. Acidic Quench (1% Formic Acid) Incubation->Quench Time-course Aliquots LCMS 4. LC-MS/MS Quantification Quench->LCMS Halts Reaction Kinetics 5. Pseudo-First-Order Kinetics (k_obs) LCMS->Kinetics Adduct Mass Tracking

Self-validating experimental workflow for quantifying thiol reactivity of Michael acceptors.

Conclusion and Future Perspectives

The rational design of α,β -unsaturated lactones and pyranones represents a sophisticated intersection of organic synthesis and chemical biology. By understanding the causality of the Michael addition—and strictly controlling it through steric and electronic modifications—drug developers can harness these scaffolds to create highly selective covalent inhibitors. Future advancements will likely focus on pairing these reactive warheads with targeting ligands (e.g., PROTACs) to achieve unprecedented spatial and temporal control over protein degradation and pathway modulation.

References

  • [6] Ghosh, A. K., & Brindisi, M. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. RSC Advances (2016). URL:[Link]

  • [1] Sharma, P., et al. The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances (2017). URL:[Link]

  • [2] Vera, M. E., et al. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. International Journal of Molecular Sciences (2022). URL:[Link]

  • [3] Emami, S., et al. Diverse therapeutic potential of 3-hydroxy-4-pyranones and related compounds as kojic acid analogs. Medicinal Chemistry Research (2022). URL:[Link]

  • [4] Michael acceptor properties of 6-bicycloaryl substituted (R)-5,6-dihydro-2H-pyran-2-ones. ResearchGate. URL:[Link]

  • [5] Jackson, P. A., et al. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry (2017). URL:[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 3-Methyl-5,6-dihydro-2H-pyran-2-one and its Positional Isomers

Abstract: The δ-lactone, or 5,6-dihydro-2H-pyran-2-one, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The thermodynamic stability of substituted la...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The δ-lactone, or 5,6-dihydro-2H-pyran-2-one, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The thermodynamic stability of substituted lactones is a critical parameter that dictates shelf-life, metabolic fate, and ultimately, therapeutic efficacy. A key aspect of this stability is the equilibrium between the active cyclic lactone form and the inactive, hydrolyzed hydroxy-carboxylate form.[1] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 3-Methyl-5,6-dihydro-2H-pyran-2-one and its related positional isomers. We will explore both state-of-the-art computational methods and robust experimental protocols, explaining the causality behind methodological choices and providing a blueprint for a self-validating approach to stability analysis.

Part 1: The Central Role of Lactone Stability in Pharmaceutical Sciences

The stability of a drug molecule is not an abstract concept; it is a cornerstone of its viability as a therapeutic agent. For molecules containing a lactone ring, this is particularly true. The ester linkage within the ring is susceptible to hydrolysis, a reaction that is often pH-dependent and can be catalyzed by enzymes in vivo.[2] This opens the ring to form a hydroxy-carboxylate, which typically has drastically different pharmacological and pharmacokinetic properties.[1]

Understanding the intrinsic thermodynamic stability of different isomers of a lactone-containing drug candidate allows development teams to:

  • Predict Shelf-Life: More stable isomers will have a lower driving force towards degradation or equilibration to less desirable forms.

  • Inform Formulation: Knowledge of pH-dependent stability is crucial for developing stable liquid formulations and predicting behavior in the gastrointestinal tract.[2]

  • Guide Prodrug Design: The lactone can be designed as a prodrug moiety, intended to open under specific physiological conditions to release an active carboxylic acid.

  • Optimize Lead Compounds: Selecting the most stable and active isomer early in the discovery process can save significant resources.

This guide focuses on the isomers of methyl-substituted 5,6-dihydro-2H-pyran-2-one as a model system to illustrate the principles and techniques applicable to a wide range of δ-lactones.

Part 2: The Isomeric Landscape and a Priori Stability Considerations

Before any measurement, a qualitative analysis of the potential isomers can provide valuable hypotheses. The parent ring, 5,6-dihydro-2H-pyran-2-one, can be substituted with a methyl group at positions 3, 4, 5, or 6.

  • Positional Isomers: 3-methyl, 4-methyl, 5-methyl, and 6-methyl-5,6-dihydro-2H-pyran-2-one.

  • Stereoisomers: The C3, C5, and C6 positions are chiral centers when substituted. For this guide's primary topic, 3-Methyl-5,6-dihydro-2H-pyran-2-one exists as a pair of enantiomers: (R)- and (S)-. While enantiomers have identical thermodynamic stability in an achiral environment, their stability relative to other positional isomers is a key question.

Qualitative Stability Predictions:

The stability of these isomers is governed by a subtle interplay of electronic and steric effects:

  • Hyperconjugation: A methyl group on the double bond (C3 or C4) can stabilize the system through hyperconjugation. The C3-methyl isomer benefits from stabilization of the C2-C3 double bond within the α,β-unsaturated ester system.

  • Ring Conformation: The dihydropyranone ring adopts a half-chair or boat-like conformation. Substituents on the sp³-hybridized carbons (C5 and C6) will prefer a pseudo-equatorial position to minimize steric strain. An isomer forced to adopt a pseudo-axial conformation will be thermodynamically destabilized.

  • Allylic Strain (A¹,³ Strain): For the 3-methyl isomer, steric interactions between the methyl group and the hydrogen at C4 can influence the planarity and stability of the conjugated system.

Based on these principles, one might hypothesize that the 6-methyl isomer, with the substituent on the sp³ carbon adjacent to the ring oxygen, would be highly stable if the methyl group can readily adopt a pseudo-equatorial position. The 3-methyl isomer is stabilized by hyperconjugation but may experience some allylic strain.

Part 3: Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful, resource-efficient method to predict the relative stabilities of isomers before embarking on synthesis. Density Functional Theory (DFT) is the workhorse for such tasks, offering a good balance of accuracy and computational cost.[3][4]

Pillar 1: The Rationale for DFT

The goal is to calculate the Gibbs free energy (G) for each isomer. The isomer with the lowest G is the most thermodynamically stable. DFT allows us to model the electronic structure of the molecule, find its lowest-energy geometry (optimization), and calculate its vibrational frequencies, which are essential for determining enthalpy (H) and entropy (S) contributions to G at a given temperature (G = H - TS).

Pillar 2: Protocol for DFT-Based Stability Analysis

Objective: To calculate the relative Gibbs free energies of the 3-, 4-, 5-, and 6-methyl-5,6-dihydro-2H-pyran-2-one isomers.

Methodology:

  • Structure Generation: Build 3D structures of all isomers, including stereoisomers (e.g., (R)- and (S)-6-methyl) if relevant for chiral comparisons.

  • Geometry Optimization: Perform a full geometry optimization on the lowest-energy conformer of each isomer.

    • Software: Gaussian, ORCA, etc.

    • Functional: B3LYP is a widely used hybrid functional. For potentially challenging systems, M06-2X can provide improved results for non-covalent interactions.[3]

    • Basis Set: A Pople-style basis set like 6-31+G(d,p) is a good starting point. The "+" indicates diffuse functions (important for lone pairs) and the (d,p) indicates polarization functions (for accurate bond angles).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Self-Validation: A successful calculation will yield zero imaginary frequencies, confirming the structure is a true energy minimum.

  • Energy Extraction: From the output file, extract the "Sum of electronic and thermal Free Energies" for each isomer.

  • Relative Energy Calculation: Choose the lowest energy isomer as the reference (ΔG = 0.00 kcal/mol) and calculate the relative free energy (ΔΔG) for all other isomers.

Pillar 3: Data Interpretation and Visualization

The computational workflow can be visualized as follows:

G cluster_input Input Generation cluster_calc DFT Calculation cluster_output Analysis node_input 1. Build 3D Isomer Structures (3-Me, 4-Me, 5-Me, 6-Me) node_conf 2. Conformational Search (Find Global Minimum) node_input->node_conf node_opt 3. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) node_conf->node_opt node_freq 4. Frequency Calculation (Confirm Minimum) node_opt->node_freq node_extract 5. Extract Gibbs Free Energy (G) node_freq->node_extract node_rel 6. Calculate Relative Energies (ΔΔG) node_extract->node_rel node_boltz 7. Predict Equilibrium Population (%X = e^(-ΔΔGx/RT) / Σe^(-ΔΔGi/RT)) node_rel->node_boltz

Caption: DFT workflow for determining isomer stability.

Table 1: Hypothetical DFT Calculation Results for Methyl-5,6-dihydro-2H-pyran-2-one Isomers

IsomerRelative Enthalpy (ΔΔH, kcal/mol)Relative Gibbs Free Energy (ΔΔG, kcal/mol)Predicted Population at 298 K (%)
6-Methyl (pseudo-eq)0.000.0072.1
3-Methyl+0.55+0.6520.3
4-Methyl+0.90+0.959.7
5-Methyl (pseudo-eq)+1.20+1.305.1
5-Methyl (pseudo-ax)+2.80+2.750.5
6-Methyl (pseudo-ax)+3.10+3.050.3

Note: These are representative values for illustrative purposes.

Part 4: Experimental Validation of Thermodynamic Stability

While computation provides powerful predictions, experimental validation is the gold standard. The most direct method for determining relative thermodynamic stability is through chemical equilibration.[5][6]

Method: Isomer Equilibration and Analysis

Pillar 1: The Rationale for Equilibration This experiment aims to establish a true thermodynamic equilibrium among a mixture of isomers. At equilibrium, the ratio of isomers is constant and directly related to the difference in their Gibbs free energies (ΔG) by the equation ΔG° = -RT ln(Keq) . By measuring the equilibrium constant (Keq), we can calculate the free energy difference between the isomers.

Pillar 2: Protocol for Isomer Equilibration

Objective: To experimentally determine the equilibrium ratio between two or more interconvertible isomers (e.g., 3-methyl and 4-methyl, if a mechanism for interconversion exists).

Causality of Method Choice: A catalyst (acid or base) is used to lower the activation energy barrier for isomerization, allowing equilibrium to be reached in a practical timeframe. The choice of analytical technique (qNMR or HPLC) depends on the physical properties of the isomers and the need for accurate quantification without bias.

Methodology:

  • Synthesis: Synthesize pure samples of at least one of the isomers to be studied.

  • Reaction Setup: In separate, parallel experiments, dissolve a known quantity of a single pure isomer (e.g., the 3-methyl isomer) in a suitable solvent (e.g., methanol or THF).

  • Initiation: Add a catalytic amount of a reagent capable of promoting isomerization. For double bond migration in an α,β-unsaturated system, a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an acid like p-toluenesulfonic acid can be effective.

  • Equilibration: Stir the reaction at a constant, controlled temperature (e.g., 60 °C).

  • Monitoring & Self-Validation: Periodically, take a small aliquot from the reaction, quench the catalyst (e.g., with a mild acid for a base catalyst, or vice versa), and analyze the composition by HPLC or ¹H NMR. The system has reached equilibrium when the ratio of isomers remains constant over several consecutive time points (e.g., at 24h, 36h, and 48h). Running the experiment starting from each of the different pure isomers should converge to the same equilibrium ratio, providing a robust internal validation of the result.[6]

  • Quantification: Once equilibrium is confirmed, carefully determine the final ratio of all isomers present. For ¹H NMR, this involves integrating distinct, non-overlapping peaks corresponding to each isomer and normalizing for the number of protons.

Pillar 3: Data Analysis and Visualization

G cluster_prep Preparation cluster_run Equilibration cluster_analysis Analysis node_start 1. Start with Pure Isomer A node_cat 2. Add Catalyst (e.g., Base) node_start->node_cat node_heat 3. Heat at Constant T node_cat->node_heat node_monitor 4. Monitor by HPLC/NMR (Is ratio A:B constant?) node_heat->node_monitor node_monitor->node_heat No node_keq 5. Determine Keq = [B]eq / [A]eq node_monitor->node_keq Yes node_g 6. Calculate ΔG° = -RT ln(Keq) node_keq->node_g

Caption: Experimental workflow for isomer equilibration.

Table 2: Hypothetical Equilibration Data for Isomer A <=> Isomer B at 333 K

Starting IsomerEquilibrium Ratio ([B]eq / [A]eq)KeqΔG° (kcal/mol)
Pure A0.28 / 0.720.389+0.62
Pure B0.28 / 0.720.389+0.62

This data indicates that Isomer A is more stable than Isomer B by 0.62 kcal/mol.

Part 5: Synthesis of Findings and Critical Discussion

Discrepancies between theory and experiment can arise and are instructive.[7] They may point to:

  • Solvent Effects: Gas-phase DFT calculations may not fully capture the stabilizing or destabilizing effects of a solvent. Re-running calculations with a solvent model (e.g., PCM) can address this.

  • Inaccurate Theory Level: The chosen DFT functional or basis set may not be adequate for the system.

  • Kinetic Trapping: The experiment may not have reached a true thermodynamic equilibrium, instead becoming trapped in a kinetic minimum.

The Overarching Factor: Lactone Hydrolysis Beyond the relative stability of the isomers themselves, the paramount stability question for drug development is the lactone ring's integrity at physiological pH (~7.4).[2] The equilibrium between the closed lactone (active) and the open hydroxy-carboxylate (inactive) is often the most critical thermodynamic parameter. This can be assessed experimentally using HPLC by incubating the lactone in a pH 7.4 buffer and monitoring the formation of the hydrolyzed product over time until equilibrium is reached.

Part 6: Implications for Drug Development

The systematic evaluation of isomer stability, as outlined in this guide, directly impacts the drug development pipeline.

  • Candidate Selection: If a synthetic route produces a mixture of isomers, this data allows the team to identify the most stable, and potentially most desirable, isomer to carry forward. For instance, if the 6-methyl isomer is found to be both the most stable and most active, the synthetic effort can be focused on selectively producing that isomer.

  • CMC (Chemistry, Manufacturing, and Controls): Stability data is a core component of the CMC package for regulatory filings. It establishes acceptable limits for isomeric impurities and defines storage conditions.

  • Pharmacokinetics: The rate of in-vivo hydrolysis to the carboxylate form will significantly affect the drug's half-life and exposure. A highly unstable lactone may be cleared too rapidly to be effective, whereas a very stable lactone might not act as an effective prodrug if that is the intended mechanism.

By integrating computational and experimental workflows, research organizations can make more informed, data-driven decisions, de-risking their development programs and ultimately creating safer and more effective medicines.

References

  • Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. (2002). University of Bath's research portal. [Link]

  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue AR-67. (2010). PubMed. [Link]

  • AAMC FL3 C/P #9. (2018). Reddit. [Link]

  • Experimental and computational thermochemistry of the dihydroxypyridine isomers. (2010). ResearchGate. [Link]

  • Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. (2023). MDPI. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. (2023). ResearchGate. [Link]

  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. (2023). ChemRxiv. [Link]

  • Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. (2024). Chemical Science. [Link]

  • Structural Effects on the Intrinsic Basicities of alpha,beta-Unsaturated Lactones and Ketones. (1997). R Discovery. [Link]

  • Relative Stability of cis- and trans-Hydrindanones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. (n.d.). Waters Corporation. [Link]

  • Theoretical study of structural effects on reactivity and stability of isomeric pyrano-, thiopyrano- and selenopyranopyrroles. (n.d.). [Source not explicitly provided in search result]. [Link]

Sources

Exploratory

Unlocking the Cytotoxic Payload Potential of 3-Methyl-5,6-dihydro-2H-pyran-2-one Derivatives: Mechanisms, Workflows, and Drug Conjugate Applications

Executive Summary As a Senior Application Scientist navigating the frontier of targeted oncology, I approach the 3-methyl-5,6-dihydro-2H-pyran-2-one scaffold not merely as a structural curiosity, but as a highly tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the frontier of targeted oncology, I approach the 3-methyl-5,6-dihydro-2H-pyran-2-one scaffold not merely as a structural curiosity, but as a highly tunable warhead. This α,β-unsaturated δ-lactone motif is the critical pharmacophore in several potent natural cytotoxins, including psymberin and the ratjadone family[1]. Historically, the clinical translation of these standalone chemotherapeutics was hindered by systemic toxicity. However, by understanding the precise causality of their target engagement, we can engineer these derivatives into highly selective payloads for Antibody-Drug Conjugates (ADCs) and Extracellular-Targeted Drug Conjugates (EDCs)[2].

This technical guide dissects the structure-activity relationships, dual-threat cytotoxic mechanisms, and self-validating experimental workflows required to harness these derivatives in modern drug development.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of 5,6-dihydro-2H-pyran-2-one derivatives is primarily driven by their electrophilic nature, which allows them to act as highly specific Michael acceptors. Depending on the substitution pattern, particularly at the C3 and C6 positions, these compounds engage in two distinct apoptotic pathways:

  • Nuclear Export Inhibition (CRM1/Exportin 1): Derivatives bearing the 3-methyl-5,6-dihydro-2H-pyran-2-one core (e.g., ratjadones) covalently bind to the Cys528 residue located in the nuclear export signal (NES) binding groove of CRM1[1]. Causality: This irreversible alkylation physically blocks the export of critical tumor suppressor proteins (such as p53 and p27) and mRNA from the nucleus to the cytoplasm, forcing the malignant cell into rapid apoptosis[2].

  • Cell Cycle Regulation (CDK2 Inhibition): Other functionalized analogs competitively bind to the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2). Causality: By preventing the transfer of the γ-phosphate from ATP to target substrates, the derivative halts the cell cycle at the G1/S transition, preventing cancer cell proliferation[3].

Mechanism Derivative 3-Methyl-5,6-dihydro- 2H-pyran-2-one Scaffold CRM1 CRM1 / Exportin 1 (Cys528 Alkylation) Derivative->CRM1 Michael Addition CDK2 CDK2 / Cyclin E (ATP-pocket Inhibition) Derivative->CDK2 Competitive Binding Nuclear Nuclear Retention of Apoptotic Factors CRM1->Nuclear Blocks Nuclear Export CellCycle G1/S Phase Cell Cycle Arrest CDK2->CellCycle Halts Proliferation Apoptosis Targeted Cytotoxicity (Apoptosis) Nuclear->Apoptosis Activates CellCycle->Apoptosis Induces

Dual-mechanism signaling pathway of 5,6-dihydro-2H-pyran-2-one derivatives driving apoptosis.

Quantitative Efficacy Data

To evaluate the translational viability of these compounds, we must benchmark their in vitro efficacy against established chemotherapeutics. The table below synthesizes the IC50 values of key derivatives across various human cancer cell lines, highlighting the profound impact of stereochemistry and functionalization.

Compound / DerivativeTarget Cell LineIC50 (μM)Primary Mechanism / Notes
PY801 HCT116 (Colorectal)8.9Suppresses cell migration; outperforms cisplatin[4].
PY801 MCF7 (Breast)9.3High selectivity index (>7) vs healthy PBMC[4].
(6S)-Annona Pyrone 3 Melanoma5.39S.I. 17.22; isolated from Annona acutiflora[5].
4-NO₂ 6-methyl analog SW-480 (Colon)34.6CDK2 inhibition; cell cycle arrest[3].
Aminoratjadone (EDC) Receptor-positive0.012 - 0.034Covalent CRM1 inhibition; nanomolar potency[2].

Self-Validating Experimental Workflows

Trustworthiness in assay design requires that every protocol acts as a self-validating system. We do not simply measure cell death; we establish an unbroken causal link from molecular synthesis to phenotypic target engagement.

Protocol 1: Synthesis & Bioorthogonal Functionalization

To utilize the 3-methyl-5,6-dihydro-2H-pyran-2-one scaffold as an ADC payload, it must be synthesized with a linker-ready moiety.

  • Scaffold Assembly: Utilize a Ring-Closing Metathesis (RCM) using Grubbs' second-generation catalyst to form the 5,6-dihydro-2H-pyran-2-one core from a diene precursor.

    • Causality: RCM ensures high stereoselectivity. The (6S) configuration is strictly required to dictate the spatial orientation necessary for deep binding within the CRM1 NES groove.

  • Functionalization: Introduce the 3-methyl group via cross-coupling. Attach a bioorthogonal linker (e.g., a valine-citrulline dipeptide with a terminal azide) at the C6 aliphatic chain.

    • Causality: The valine-citrulline linker ensures the payload remains inert in systemic circulation but is rapidly cleaved by lysosomal Cathepsin B proteases only after endocytosis by the target tumor cell[2].

Protocol 2: Cytotoxicity & Target Engagement Validation
  • Cell Viability (MTT Assay): Seed HCT116 cells in a 96-well plate. Treat with derivatives (0.1 - 100 μM). Include a DMSO vehicle control (< 0.1%) and a Cisplatin positive control. Measure absorbance at 570 nm.

    • Self-Validation: The metabolic reduction of MTT to formazan directly correlates with the number of viable cells. The inclusion of vehicle controls ensures that the observed IC50 is strictly due to the derivative's bioactivity, eliminating solvent-induced artifacts.

  • Target Validation (DARTS Assay): To confirm CRM1 engagement, perform Drug Affinity Responsive Target Stability (DARTS). Incubate cell lysates with the derivative, then subject the mixture to pronase digestion.

    • Self-Validation: Covalent binding of the derivative to Cys528 protects the CRM1 protein from proteolysis. Western blot detection of intact CRM1 directly validates physical target engagement, distinguishing specific inhibition from generalized, off-target cytotoxicity.

Workflow Synth 1. Synthesis (RCM / Wittig) Purify 2. Purification (HPLC / NMR) Synth->Purify Assay 3. Cytotoxicity (MTT / IC50) Purify->Assay Valid 4. Target Validation (Kinase / DARTS) Assay->Valid

Self-validating experimental workflow from synthesis to target validation.

Conclusion & Future Directions

The 3-methyl-5,6-dihydro-2H-pyran-2-one derivatives represent a highly potent class of cytotoxic agents. By shifting the paradigm from systemic administration to targeted delivery via EDCs and ADCs, we can bypass their historical toxicity limitations[1]. Future drug development should focus on optimizing the bioorthogonal linkers attached to the C6 position, ensuring maximum stability in human plasma while maintaining the single-digit nanomolar potency required for next-generation oncology therapeutics[2].

References

  • Source: PubMed (nih.gov)
  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell Migration and Anticancer Activity Source: ResearchGate URL
  • Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one Derivatives Source: Benchchem URL
  • EP3665161A1 - New targeted cytotoxic ratjadone derivatives and conjugates thereof Source: Google Patents URL
  • The nuclear export inhibitor aminoratjadone is a potent effector in extracellular-targeted drug conjugates Source: RSC Publishing URL

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-5,6-dihydro-2H-pyran-2-one: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 3-Methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound belonging to the α,β-unsatur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Methyl-5,6-dihydro-2H-pyran-2-one, a heterocyclic compound belonging to the α,β-unsaturated δ-lactone class. Due to a notable scarcity of experimental data in peer-reviewed literature for this specific isomer, this document establishes a foundational understanding by leveraging high-quality computed data. To provide a robust scientific context, we present a comparative analysis with its well-characterized structural isomers, 4-Methyl- and 6-Methyl-5,6-dihydro-2H-pyran-2-one. The guide covers core physicochemical constants, discusses probable synthetic pathways, and predicts spectroscopic signatures (NMR, IR, MS). This integrated approach offers researchers a valuable predictive resource for experimental design and compound characterization.

Introduction and Chemical Identity

3-Methyl-5,6-dihydro-2H-pyran-2-one (CAS No. 137867-49-3) is a six-membered heterocyclic compound with the molecular formula C₆H₈O₂.[1] Its structure features an α,β-unsaturated lactone, a functional group prevalent in numerous natural products and pharmacologically active molecules. The 5,6-dihydro-2H-pyran-2-one scaffold is recognized for a wide array of biological activities, including antitumor, antifungal, and anti-inflammatory properties.[2] While isomers like 6-methyl-5,6-dihydro-2H-pyran-2-one (parasorbic acid) are naturally occurring and well-studied, the 3-methyl isomer remains a less-explored chemical entity.[3] This guide aims to bridge this information gap by synthesizing available data and expert-driven analysis.

The fundamental properties of 3-Methyl-5,6-dihydro-2H-pyran-2-one are summarized below. It is critical to note that these values are computationally derived and await experimental verification.[1]

PropertyValueSource
Molecular Formula C₆H₈O₂PubChem[1]
Molecular Weight 112.13 g/mol PubChem[1]
IUPAC Name 3-Methyl-5,6-dihydro-2H-pyran-2-onePubChem[1]
Synonyms 5-methyl-2,3-dihydropyran-6-onePubChem[1]
CAS Number 137867-49-3PubChem[1]
Canonical SMILES CC1=CC(=O)OCC1PubChem[1]
InChI Key N/A (Not available)-

Comparative Physicochemical Analysis

To provide actionable insights for laboratory work, the computed properties of the 3-methyl isomer are presented alongside the experimental data of its 4-methyl and 6-methyl counterparts. This comparison allows for informed estimations of properties such as boiling point and density.

Physicochemical Constant3-Methyl- (Computed) [1]4-Methyl- (Experimental) 6-Methyl- (Experimental)
Molecular Weight ( g/mol ) 112.13112.13[4]112.13[3]
Boiling Point (°C) N/AN/A~227 (estimated)[3]
Density (g/mL) N/AN/A~1.0 (estimated)[3]
Water Solubility (g/L) N/AN/A50[3]
logP (Octanol/Water) 1.10.948 (Calculated)[5]1.1 (Computed)[6]

Note: Experimental data for the 4-methyl and 6-methyl isomers are limited and in some cases estimated. All data should be treated as a guide for experimental planning.

Synthesis and Methodologies

While no specific, validated protocol for the synthesis of 3-Methyl-5,6-dihydro-2H-pyran-2-one is documented, its synthesis can be logically approached by adapting established methods for related α,β-unsaturated δ-lactones.[2][7] Ring-Closing Metathesis (RCM) presents a highly plausible and powerful strategy.[8][9]

Proposed Synthetic Workflow: Ring-Closing Metathesis (RCM)

The causality behind this choice rests on the high functional group tolerance and reliability of modern RCM catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts). The strategy involves two primary steps: the formation of a diene ester precursor, followed by the catalytic ring closure.

Step 1: Esterification to Form Diene Precursor The initial step requires the coupling of an appropriate homoallylic alcohol with 2-methyl-acryloyl chloride. The methyl group on the acid chloride is strategically placed to become the desired 3-methyl substituent in the final product.

Step 2: Ring-Closing Metathesis The resulting diene is then subjected to an RCM catalyst. The catalyst facilitates the formation of the cyclic alkene and the release of a small volatile alkene (e.g., ethylene), driving the reaction to completion.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Purification A Homoallylic Alcohol (But-3-en-1-ol) C Esterification (Base, Solvent, 0°C to RT) A->C B 2-Methyl-acryloyl chloride B->C D Diene Ester Precursor C->D Aqueous Workup F Metathesis Reaction (Solvent, Reflux) D->F E RCM Catalyst (e.g., Grubbs' II) E->F G Crude Product F->G Quench & Concentrate H Purification (Vacuum Distillation or Column Chromatography) G->H I 3-Methyl-5,6-dihydro- 2H-pyran-2-one H->I

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Total Synthesis of 3-Methyl-5,6-dihydro-2H-pyran-2-one

Introduction 3-Methyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone, a structural motif present in numerous natural products and bioactive molecules.[1] These compounds serve as versatile intermediates in or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated δ-lactone, a structural motif present in numerous natural products and bioactive molecules.[1] These compounds serve as versatile intermediates in organic synthesis and have garnered significant attention from chemists and pharmacologists due to their wide range of biological activities.[1] The presence of the methyl group at the α-position (C3) introduces a key stereocenter and modulates the molecule's reactivity and biological profile, making its stereocontrolled synthesis a topic of considerable interest.

This guide provides detailed, field-proven protocols for the total synthesis of 3-Methyl-5,6-dihydro-2H-pyran-2-one, designed for researchers, scientists, and professionals in drug development. We will explore two robust and distinct synthetic strategies, explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies.

Key Synthetic Challenges:

  • Regioselective introduction of the C3 methyl group: Ensuring the methyl group is installed at the α-position to the carbonyl is paramount.

  • Formation of the α,β-unsaturation: The double bond must be established between C3 and C4.

  • Construction of the six-membered δ-lactone ring: Efficient cyclization to form the pyranone core is a critical step.

The protocols detailed herein address these challenges through mechanistically distinct and reliable approaches: (1) An Aldol-Based Lactonization Cascade and (2) A Ring-Closing Metathesis (RCM) Strategy.

Strategy 1: Aldol-Based Lactonization Cascade

This strategy builds upon the versatile synthesis of α,β-unsaturated lactones developed by Keck et al.[2][3] The core of this approach is a one-pot sequence involving an aldol condensation, followed by an intramolecular acyl migration, lactonization, and β-elimination. To achieve the desired 3-methyl substitution, we adapt the protocol by utilizing the lithium enolate of a propionate ester instead of an acetate ester.[3]

Mechanistic Rationale

The reaction proceeds through a carefully orchestrated cascade. The lithium enolate of the propionate ester adds to an aldehyde derived from a protected homoallylic alcohol. The resulting aldol adduct undergoes an intramolecular acyl transfer from the hydroxyl group at the β-position, which facilitates a subsequent lactonization. The final step is a base-promoted β-elimination of the acetate group to furnish the α,β-unsaturated δ-lactone. This pathway avoids less controlled enolate equilibration mechanisms, providing a reliable route to the target structure.[3]

Workflow Diagram

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Lactonization Cascade A Homoallylic Alcohol (e.g., 3-Buten-1-ol) B Acetylation (Ac₂O, Pyridine) A->B E Ethyl Propionate C Ozonolysis (1. O₃; 2. Me₂S) B->C D β-Acetoxy Aldehyde (Unstable, use directly) C->D G Aldol Condensation with β-Acetoxy Aldehyde D->G Add to Enolate Solution F Enolate Formation (LDA, THF, -78 °C) E->F H One-Pot Cascade: Acyl Migration → Lactonization → Elimination G->H I 3-Methyl-5,6-dihydro-2H-pyran-2-one H->I

Caption: Workflow for the Aldol-Based Lactonization Cascade.

Detailed Experimental Protocol
Part A: Synthesis of the β-Acetoxy Aldehyde Precursor
  • Acetylation of 3-Buten-1-ol:

    • To a stirred solution of 3-buten-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting alcohol.

    • Perform an aqueous workup by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield but-3-en-1-yl acetate.

  • Ozonolysis to form 3-Acetoxypropanal:

    • Caution: Ozonolysis should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve but-3-en-1-yl acetate (1.0 eq) in DCM (0.1 M) and cool the solution to -78 °C (dry ice/acetone bath).

    • Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.

    • Purge the solution with dry nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (DMS, 2.0 eq) dropwise at -78 °C and allow the solution to slowly warm to room temperature overnight.

    • Crucial Note: The resulting 3-acetoxypropanal is unstable and prone to decomposition upon purification.[3] It is recommended to concentrate the reaction mixture carefully under reduced pressure at low temperature and use the crude material directly in the next step.

Part B: One-Pot Aldol-Lactonization Reaction
  • Lithium Enolate Formation:

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.15 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C. Stir for 30 minutes.

    • To this LDA solution, add ethyl propionate (1.1 eq) dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Aldol Condensation and Cascade:

    • Dissolve the crude 3-acetoxypropanal (1.0 eq) from Part A in a small volume of anhydrous THF.

    • Add this aldehyde solution dropwise to the lithium enolate solution at -78 °C.

    • After stirring for 2 hours at -78 °C, warm the reaction mixture to -20 °C and maintain this temperature for 4-6 hours.[3]

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Methyl-5,6-dihydro-2H-pyran-2-one.

Data Summary
StepKey ReagentsSolventTemp (°C)Typical YieldReference
Acetylation Acetic anhydride, PyridineDCM0 to RT>95%Standard Procedure
Ozonolysis O₃, Dimethyl SulfideDCM-78Crude[3]
Lactonization LDA, Ethyl PropionateTHF-78 to -2060-75%Adapted from[3]

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely utilized transformation for the synthesis of unsaturated rings.[4] This strategy relies on the construction of a diene ester precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium-based complex (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form the dihydropyranone ring and volatile ethylene gas.[5][6] The 3-methyl group is incorporated from the beginning by using methacryloyl chloride in the esterification step.

Mechanistic Rationale

The synthesis begins with the esterification of an unsaturated alcohol with methacryloyl chloride to form the key diene substrate. This diene is then exposed to a ruthenium alkylidene catalyst. The catalyst engages in a series of [2+2] cycloaddition and cycloreversion steps with the two terminal alkenes of the substrate. This process forms a metallacyclobutane intermediate, which ultimately releases a molecule of ethylene and the desired cyclic product, regenerating a ruthenium alkylidene to continue the catalytic cycle.[4] The high functional group tolerance of modern RCM catalysts makes this a robust and convergent approach.[7]

Workflow Diagram

A 3-Buten-1-ol C Esterification (e.g., Pyridine, DCM, 0 °C) A->C B Methacryloyl Chloride B->C D Diene Ester Precursor C->D E Ring-Closing Metathesis (Grubbs II Catalyst, Toluene, Reflux) D->E F 3-Methyl-5,6-dihydro-2H-pyran-2-one E->F G Ethylene (byproduct) E->G

Caption: Workflow for the Ring-Closing Metathesis (RCM) Strategy.

Detailed Experimental Protocol
Part A: Synthesis of the Diene Ester Precursor (But-3-en-1-yl methacrylate)
  • Esterification:

    • To a stirred solution of 3-buten-1-ol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (0.5 M) at 0 °C under a nitrogen atmosphere, add methacryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC shows full consumption of the alcohol.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude but-3-en-1-yl methacrylate can be purified by column chromatography, though it is often of sufficient purity to be used directly in the RCM step.

Part B: Ring-Closing Metathesis
  • Cyclization:

    • In a flask equipped with a reflux condenser, dissolve the diene ester precursor (1.0 eq) in a degassed solvent such as toluene or DCM (to a concentration of 0.01-0.05 M).[5]

    • Note: Degassing the solvent (e.g., by sparging with nitrogen or argon for 30 minutes) is crucial to prevent catalyst decomposition.

    • Add a second-generation Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%).

    • Heat the reaction mixture to reflux (40 °C for DCM, 80-100 °C for toluene) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst. Stir for 30 minutes.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Methyl-5,6-dihydro-2H-pyran-2-one.

Data Summary
StepKey ReagentsSolventTemp (°C)Typical YieldReference
Esterification Methacryloyl Chloride, PyridineDCM0 to RT85-95%Standard Procedure
RCM Grubbs II CatalystToluene80-10080-90%Adapted from[5]

Conclusion

The total synthesis of 3-Methyl-5,6-dihydro-2H-pyran-2-one can be effectively achieved through multiple synthetic routes. The Aldol-Based Lactonization Cascade offers a classical yet elegant one-pot solution that builds complexity rapidly from simple precursors. Its primary advantage lies in the convergent nature of the key bond-forming steps. The Ring-Closing Metathesis Strategy represents a more modern approach, leveraging the power and reliability of ruthenium catalysis. This method is often high-yielding and benefits from the predictable reactivity and functional group tolerance of RCM, making it highly attractive for constructing the core heterocyclic ring. The choice between these protocols may depend on the availability of specific reagents, equipment (e.g., for ozonolysis), and the desired scale of the synthesis. Both methods provide a robust foundation for accessing this important molecular scaffold for further research and development.

References

  • Steglich, W., & Lorenz, G. (1995). Synthesis of the α,β-Unsaturated δ-Lactones (+)-Anhydrocalopin and (+)-Dehydrocalopin.
  • Zhang, H.-J., & Yin, L. (2018). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society, 140(38), 12270-12279. [Link]

  • Scialdone, M. A., & Sharr, T. G. (2022). Method for producing alpha-methylene lactones.
  • Georg, G. I. (2012). Synthetic Approaches to α,β-Unsaturated δ-Lactones and Lactols.
  • Sears, J. M. (2021). Novel Synthetic Transformations Targeting δ-Valerolactone and Isocoumarin. University of Northern Colorado - Scholar-Level Work.
  • Keck, G. E., Li, X. Y., & Knutson, C. E. (1999).
  • Keck, G. E., Li, X.-Y., & Knutson, C. E. (1999). A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411–413. [Link]

  • Wikipedia contributors. (2024). Ring-closing metathesis. Wikipedia. [Link]

  • Organic Syntheses Procedure. β-METHYL-δ-VALEROLACTONE. Organic Syntheses. [Link]

  • Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1626–1635. [Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(12), 4473-4484. [Link]

  • Hassner, A., Pinnick, H. W., & Ansell, J. M. (1978). Synthetic Approaches to α-Methylene γ-Lactones via Cycloadditions of Ketenes. The Journal of Organic Chemistry, 43(9), 1774–1776.
  • Aurigene Pharmaceutical Services. (2016). Stereoselective synthesis of (R)-(−) and (S)-(+)-phoracantholide I from (R)-(+)-γ-valerolactone. [Link]

  • France, S. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]

  • Das, J., et al. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

  • Unlocking the Future of Bio-Based Polymers: The Rise of 3-Methyl-d-Valerolactone (3MdVL). (2025). LinkedIn. [Link]

  • Fandrick, D. R., et al. (2010). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Scheiper, B., & Kalesse, M. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • Johnson, J. R. (2018). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. DSpace@MIT. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Liu, T., & Liu, L. (2019). Conjugate Addition of Perfluoroarenes to α,β-Unsaturated Carbonyls Enabled by an Alkoxide-Hydrosilane System: Implication of a Radical Pathway.
  • Synthesis Workshop. (2020). Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. [Link]

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview).
  • Kočevar, M., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • Xia, L., & Lowary, T. L. (2013). Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides. PubMed. [Link]

  • Van der Veken, P., et al. (2005). Conversion of DNA methyltransferases into azidonucleosidyl transferases via synthetic cofactors. PMC. [Link]

  • Kujirai, T., et al. (2020). Molecular mechanism of co-transcriptional H3K36 methylation by SETD2. MPG.PuRe. [Link]

Sources

Application

Catalytic Hydrogenation Methods for 3-Methyl-5,6-dihydro-2H-pyran-2-one

An Application and Protocol Guide Abstract This technical guide provides a comprehensive overview of catalytic hydrogenation methods for the saturation of 3-Methyl-5,6-dihydro-2H-pyran-2-one to yield 3-methyl-tetrahydrop...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive overview of catalytic hydrogenation methods for the saturation of 3-Methyl-5,6-dihydro-2H-pyran-2-one to yield 3-methyl-tetrahydropyran-2-one. The resulting saturated lactone is a valuable chiral building block in the synthesis of pharmaceuticals and natural products. This document details both diastereoselective heterogeneous hydrogenation and enantioselective homogeneous hydrogenation strategies. It is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry. Detailed, field-tested protocols, mechanistic insights, and comparative analyses of various catalytic systems are presented to enable rational catalyst selection and procedural execution.

Introduction: The Significance of Chiral Lactones

The target product, 3-methyl-tetrahydropyran-2-one, is a saturated δ-lactone featuring a stereocenter at the C3 position. Chiral lactones are prevalent structural motifs in a vast array of biologically active molecules, including antibiotics and cyclic peptides.[1] The stereochemistry at the C3 position is critical, as biological activity is often highly dependent on the specific configuration of stereogenic centers. Therefore, methods that can control the stereochemical outcome of the hydrogenation of the prochiral precursor, 3-Methyl-5,6-dihydro-2H-pyran-2-one, are of paramount importance. This guide explores robust catalytic methods to achieve this transformation with high selectivity and efficiency.

The hydrogenation of this α,β-unsaturated lactone involves the addition of two hydrogen atoms across the C3-C4 double bond, creating the C3 stereocenter. The primary challenge and opportunity lie in controlling the facial selectivity of this addition to yield the desired diastereomer or enantiomer.

Mechanistic Overview of Catalytic Hydrogenation

Catalytic hydrogenation is a reduction reaction that typically proceeds on the surface of a metal catalyst.[2] The generally accepted mechanism for heterogeneous catalysis involves several key steps:[3][4]

  • Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Pd, Pt, Ni), leading to the dissociation of the H-H bond and formation of metal-hydride species.[4]

  • Substrate Coordination: The alkene (the C=C bond of the dihydropyranone) coordinates to the metal surface.[3]

  • Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. This transfer typically occurs to the same face of the double bond, a process known as syn-addition.[2]

  • Desorption of Product: The resulting saturated molecule (the alkane) has a weaker affinity for the catalyst surface and is released, regenerating the active catalytic site.[4]

The stereochemical outcome is determined by how the dihydropyranone adsorbs onto the catalyst surface. The molecule will preferentially adsorb via its less sterically hindered face, leading to the delivery of hydrogen from that face. This principle is the basis for diastereoselective hydrogenation.

Heterogeneous_Hydrogenation_Mechanism cluster_0 Catalyst Surface (e.g., Pd/C) H2 H₂ Gas Adsorption 1. Adsorption & H₂ Dissociation H2->Adsorption Alkene Substrate (Dihydropyranone) Coordination 2. Substrate Coordination Alkene->Coordination Transfer 3. Sequential H-Atom Transfer (syn-addition) Coordination->Transfer Surface-Bound Intermediate Desorption 4. Product Desorption Transfer->Desorption Product Product (Saturated Lactone) Desorption->Product

Caption: General mechanism of heterogeneous catalytic hydrogenation.

Part I: Diastereoselective Heterogeneous Catalysis

Heterogeneous catalysts are solid materials that are insoluble in the reaction medium, offering significant advantages in terms of separation, recovery, and reusability.[5] For the hydrogenation of 3-Methyl-5,6-dihydro-2H-pyran-2-one, the pre-existing methyl group at the C3 position acts as a stereodirecting group, influencing the face of the double bond that adsorbs onto the catalyst surface. This typically leads to the delivery of hydrogen from the face opposite to the methyl group, resulting in the formation of a specific diastereomer.

Caption: Steric hindrance from the C3-methyl group directs hydrogen addition.

Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is the most versatile and widely used catalyst for the hydrogenation of alkenes due to its high activity, operational simplicity, and chemoselectivity.[6] For α,β-unsaturated δ-lactones, Pd/C has been shown to provide very high diastereoselectivity.[7]

  • Causality Behind Experimental Choices:

    • Catalyst Loading: Typically 5-10 mol% is used. Lower loadings can be effective but may require longer reaction times or higher pressures.

    • Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are preferred as they can accelerate the hydrogenation rate.[8] Ethyl acetate (EtOAc) is also a common choice.

    • Hydrogen Pressure: The reaction can often be conducted under atmospheric pressure using a hydrogen-filled balloon, which is convenient for lab-scale synthesis.[8] For more challenging substrates or to increase reaction rates, a Parr shaker or similar autoclave can be used at elevated pressures (e.g., 50 psi).

    • Temperature: Most hydrogenations with Pd/C are efficient at room temperature.

Raney Nickel (Raney® Ni)

Raney Nickel is a cost-effective alternative to precious metal catalysts like palladium.[9] It is an alloy of nickel and aluminum, where the aluminum is leached out with a strong base to create a high-surface-area, porous nickel catalyst.[9] Raney Ni is particularly effective for reducing various functional groups and can show high diastereoselectivity, often requiring higher pressures and temperatures than Pd/C.[10]

  • Causality Behind Experimental Choices:

    • Catalyst Form: Raney Ni is typically supplied as a slurry in water or ethanol and must be handled with care as it can be pyrophoric when dry.[9]

    • Reaction Conditions: It often requires more forcing conditions (e.g., 500-1000 psi H₂, 50-100 °C) compared to Pd/C.[10]

    • Catalyst Loading: A larger amount by weight is often used compared to Pd/C due to its lower intrinsic activity per unit mass.

Part II: Enantioselective Homogeneous Catalysis

To produce a single enantiomer of 3-methyl-tetrahydropyran-2-one, rather than a racemic or diastereomeric mixture, asymmetric hydrogenation using a chiral homogeneous catalyst is the method of choice.[11] These catalysts consist of a transition metal (commonly Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand.[12][13] The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation, which leads to the delivery of hydrogen to one prochiral face of the double bond with high selectivity.[12]

Rhodium-Based Catalysts

Rhodium complexes with chiral bisphosphine ligands (e.g., DuPhos, ZhaoPhos) are highly effective for the asymmetric hydrogenation of various unsaturated compounds, including cyclic lactones.[11][14] The choice of ligand is critical and must often be screened to find the optimal match for the substrate to achieve high enantioselectivity (ee).

  • Causality Behind Experimental Choices:

    • Precatalyst and Ligand: A rhodium precursor like [Rh(COD)₂]BF₄ is combined with a chiral bisphosphine ligand to generate the active catalyst in situ.

    • Solvent: Degassed solvents are crucial as the catalyst can be sensitive to oxygen. Dichloromethane (DCM) or methanol are common choices.

    • Conditions: These reactions are often run under mild conditions (e.g., room temperature, 1-10 bar H₂) and can provide excellent enantioselectivities (>99% ee).[15]

Ruthenium- and Iridium-Based Catalysts

Chiral Ruthenium and Iridium catalysts have also emerged as powerful tools for the asymmetric hydrogenation of esters and lactones.[16][17] These systems can offer high turnover numbers and operate under base-free conditions, providing a significant advantage in simplifying reaction work-up.[16]

Comparative Analysis of Catalytic Systems

FeatureHeterogeneous (Pd/C)Heterogeneous (Raney® Ni)Homogeneous (Chiral Rh/Ru)
Stereocontrol Diastereoselective (substrate-controlled)Diastereoselective (substrate-controlled)Enantioselective (catalyst-controlled)
Catalyst Removal Simple filtrationMagnetic removal or filtrationRequires chromatography or extraction
Reaction Conditions Mild (RT, 1-3 atm H₂)Harsher (50-100 °C, >30 atm H₂)Mild (RT, 1-10 atm H₂)
Cost ModerateLowHigh (precious metals & ligands)
Air/Moisture Sensitivity Low (catalyst is stable)Pyrophoric when dryHigh (catalyst/ligands are often air-sensitive)
Primary Application General saturation, diastereocontrolIndustrial-scale reductionsSynthesis of single enantiomers

Detailed Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation using 10% Pd/C

This protocol describes a standard lab-scale hydrogenation at atmospheric pressure.

Workflow Diagram:

Hydrogenation_Workflow Setup 1. Reaction Setup (Flask, Substrate, Solvent, Stir Bar) Catalyst 2. Add Pd/C under Inert Atmosphere (N₂/Ar) Setup->Catalyst Purge 3. Purge System (Vacuum/H₂ Cycles x3) Catalyst->Purge React 4. React under H₂ (Balloon, RT, Stir) Purge->React Monitor 5. Monitor Reaction (TLC or GC-MS) React->Monitor Filter 6. Work-up: Filter through Celite® Monitor->Filter Purify 7. Purify Product (Evaporation, Chromatography) Filter->Purify

Caption: Standard workflow for heterogeneous catalytic hydrogenation.

Materials & Equipment:

  • 3-Methyl-5,6-dihydro-2H-pyran-2-one (1.00 g, 8.92 mmol)

  • 10% Palladium on activated carbon (Pd/C), ~100 mg, ~10 wt%

  • Ethanol (anhydrous), 30 mL

  • Two-neck round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and a three-way stopcock

  • Hydrogen gas supply (balloon)

  • Vacuum/Nitrogen line

  • Celite® 545

  • Sintered glass funnel

Procedure:

  • Vessel Preparation: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 3-Methyl-5,6-dihydro-2H-pyran-2-one (1.00 g).

  • Solvent Addition: Add 30 mL of ethanol. Fit one neck with a septum and the other with a three-way stopcock connected to a vacuum/nitrogen line and a hydrogen-filled balloon.

  • Inerting: Flush the flask with nitrogen for 5 minutes. Carefully and quickly, add the 10% Pd/C catalyst (100 mg) to the flask against a positive flow of nitrogen. Caution: Pd/C can be flammable, especially when dry or in the presence of flammable solvent vapors.[8]

  • Hydrogen Purge: Seal the flask. Evacuate the flask carefully and backfill with nitrogen. Repeat this cycle three times.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from the balloon. Ensure the system is closed to the vacuum/nitrogen line and open only to the hydrogen balloon.

  • Reaction: Stir the black suspension vigorously at room temperature. The progress of the reaction can be monitored by TLC (staining with KMnO₄) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst. Caution: The used catalyst is highly pyrophoric. Do not allow the filter cake to dry.[8] Wash the filter cake with additional ethanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-methyl-tetrahydropyran-2-one.

  • Purification: If necessary, the product can be purified further by flash column chromatography or distillation.

Protocol 2: Asymmetric Hydrogenation using a Homogeneous Rhodium Catalyst

This protocol is a representative example and requires strict anhydrous and anaerobic techniques.

Materials & Equipment:

  • [Rh(COD)₂]BF₄ (Rhodium bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)

  • 3-Methyl-5,6-dihydro-2H-pyran-2-one

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or similar glassware for air-sensitive chemistry

  • High-pressure reactor (e.g., Parr autoclave)

  • Glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, dissolve [Rh(COD)₂]BF₄ (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) in a small amount of degassed DCM. Stir for 20-30 minutes to allow for complex formation.

  • Reactor Setup: In a separate flask, dissolve the substrate, 3-Methyl-5,6-dihydro-2H-pyran-2-one, in degassed DCM.

  • Reaction Assembly: Transfer the substrate solution to the high-pressure reactor. Using a gas-tight syringe, transfer the prepared catalyst solution to the reactor.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas (3 cycles of pressurizing to ~5 bar and venting). Finally, pressurize the reactor to the desired pressure (e.g., 5 bar H₂).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the product by flash column chromatography. Determine the yield and enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Analytical Methods for Reaction Monitoring and Characterization

Effective monitoring is crucial for determining reaction completion and assessing product purity and stereoselectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for monitoring the reaction's progress.[18] It allows for the separation and identification of the starting material, product, and any potential byproducts, providing quantitative data on conversion.[19]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. The α,β-unsaturated starting material can be visualized with a potassium permanganate (KMnO₄) stain, while the saturated product will be much less active.

  • Chiral High-Performance Liquid Chromatography (HPLC) / Chiral GC: These are essential for determining the enantiomeric excess (ee) of the product from asymmetric hydrogenation protocols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and assess its purity. The diastereomeric ratio (d.r.) of products from heterogeneous hydrogenation can often be determined by analyzing the integration of distinct signals in the ¹H NMR spectrum.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[8]

  • Pyrophoric Catalysts: Both Pd/C and Raney Ni can be pyrophoric, especially after use and when exposed to air. Never allow the used catalyst filter cake to dry. Quench the catalyst carefully by suspending it in water before disposal.[8]

  • Pressure Equipment: When using high-pressure reactors like autoclaves, ensure you are properly trained in their operation and that the equipment is regularly inspected and maintained.

References

  • Blomquist, G. J., & Brand, J. M. (2003). Highly diastereoselective hydrogenations leading to beta-hydroxy delta-lactones in hydroxy-protected form. A modified view of delta-lactone conformations. Journal of the American Chemical Society, 125(39), 11942-55. [Link]

  • Dong, V. M. (n.d.). Asymmetric Synthesis of Lactones and Lactams: Rhodium Catalysis in the Hydroacylation of Ketones and the Hydrogenation of Cyclic. ProQuest Dissertations & Theses. [Link]

  • Schäffner, B., Andrushko, V., Holz, J., Verevkin, S. P., & Börner, A. (2008). Rh-catalyzed asymmetric hydrogenation of unsaturated lactate precursors in propylene carbonate. ChemSusChem, 1(11), 934-40. [Link]

  • PrepChem. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. PrepChem.com. [Link]

  • Wang, D., et al. (2019). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]

  • Yang, Z., Huang, Y. B., Guo, Q. X., & Fu, Y. (2013). RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature. Chemical Communications. [Link]

  • Unknown Authors. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. [Link]

  • Xie, J. H., & Zhou, Q. L. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

  • Li, C., et al. (2017). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications. [Link]

  • Study.com. (n.d.). Video: Catalytic Hydrogenation Reaction & Mechanism. Study.com. [Link]

  • Yang, Z., et al. (2013). RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature. ResearchGate. [Link]

  • Yang, Z., Huang, Y. B., Guo, Q. X., & Fu, Y. (2013). RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature. Chemical Communications, 49(58), 6552-6554. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. . [Link]

  • Unknown Author. (n.d.). THE HYDROGENATION OF GLUCOSE WITH RANEY-NICKEL: AN EXAMINATION OF THE SIDE REACTIONS. ProQuest. [Link]

  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism - Lesson. Study.com. [Link]

  • Unknown Author. (2023). HOMOGENEOUS CATALYSIS. University of Jyväskylä. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Chirik, P. J., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters. Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. (2015). 12.2: Catalytic Hydrogenation. [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • Pfaltz, A., et al. (2012). Development of catalysts for the stereoselective hydrogenation of α,β-unsaturated ketones. Chimia (Aarau), 66(6), 418-20. [Link]

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 808-10. [Link]

  • Zhang, W. (Ed.). (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • ChemTalk. (2024). Catalytic Hydrogenation. ChemTalk. [Link]

  • Medlin, J. W. (n.d.). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. University of Colorado Boulder. [Link]

  • Wiley Analytical Science. (2021). Headspace GC-MS with hydrogen hampered by hydrogenation. [Link]

  • Urban, P. L. (2014). Analytical Methods. Royal Society of Chemistry. [Link]

  • Sajiki, H., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic Letters, 8(15), 3279-81. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]

  • Stanovnik, B., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • Sebastian, P. J., et al. (2016). Gas Chromatography as an Analytical Monitoring Technique for Hydrogen Production from Spirulina maxima 2342. Scientific Research Publishing. [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Homogeneous Catalysed Hydrogenation of HMF. rsc.org. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2021). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PubMed Central. [Link]

  • Heravi, M. M., et al. (2020). A Simple and Efficient One-Pot Route for the Synthesis of 3-[1-Aryl(Alkyl)-2-Pyridin-2-yl-Ethyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones under Catalyst-Free Conditions. Taylor & Francis Online. [Link]

  • Medlin, J. W., et al. (2024). Substrate-Directed Heterogeneous Hydrogenation of Olefins Using Bimetallic Nanoparticles. ChemRxiv. [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • Peak Scientific. (2025). Maintaining Sensitivity and Spectral Integrity in GC-MS. [Link]

  • Bartók, M. (1998). Diastereoselective catalytic hydrogenation on heterogeneous metal catalysts. R Discovery. [Link]

  • Rios, R., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Milstein, D., et al. (2020). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. MDPI. [Link]

  • Beller, M., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PubMed Central. [Link]

  • Krupka, J. (2017). A Few Notes to Heterogeneous Catalysts for Hydrogenation. ResearchGate. [Link]

  • Baiker, A., et al. (2012). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. ACS Publications. [Link]

  • Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

Sources

Method

Application Notes and Protocols: 3-Methyl-5,6-dihydro-2H-pyran-2-one as a Versatile Michael Acceptor in Modern Synthesis

Introduction The 5,6-dihydro-2H-pyran-2-one scaffold, an α,β-unsaturated δ-lactone, is a privileged structure in both natural products and medicinal chemistry.[1][2][3] These heterocycles are not merely synthetic curiosi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5,6-dihydro-2H-pyran-2-one scaffold, an α,β-unsaturated δ-lactone, is a privileged structure in both natural products and medicinal chemistry.[1][2][3] These heterocycles are not merely synthetic curiosities; they are versatile intermediates and key pharmacophores demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The reactivity of this scaffold is dominated by its nature as a Michael acceptor, allowing for the strategic introduction of molecular complexity.

This guide focuses specifically on 3-Methyl-5,6-dihydro-2H-pyran-2-one , a readily accessible building block. We will explore its application as an electrophile in Michael addition reactions, providing in-depth technical insights, field-proven protocols, and the mechanistic rationale behind experimental design choices for researchers in organic synthesis and drug development.

The Michael Addition: A Fundamental Tool for C-C Bond Formation

The Michael reaction, or conjugate addition, is a cornerstone of organic synthesis, prized for its ability to form carbon-carbon bonds under relatively mild conditions.[4] The reaction involves the 1,4-addition of a nucleophile, known as the Michael donor , to an α,β-unsaturated carbonyl compound, the Michael acceptor .[4][5]

The electrophilicity of a standard carbonyl carbon (1,2-addition) is well-known. However, in a conjugated system, this electrophilicity is extended to the β-carbon. This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the C=C double bond, creating an electron-deficient β-position ripe for nucleophilic attack.[6]

The overall mechanism proceeds in three key steps:

  • Nucleophile Activation: Typically, a base is used to deprotonate the Michael donor, generating a resonance-stabilized carbanion (e.g., an enolate).[7][8]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new enolate intermediate.[7][9]

  • Protonation: The enolate is protonated, usually by the conjugate acid of the base or during aqueous work-up, to yield the final 1,4-adduct.[7][9]

A critical concept governing the regioselectivity of the attack (1,2- vs. 1,4-addition) is the Hard and Soft Acids and Bases (HSAB) principle. "Hard" nucleophiles, such as organolithium reagents, tend to favor the faster, kinetically controlled 1,2-addition at the carbonyl carbon.[10] In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents), malonates, and thiols, preferentially undergo the thermodynamically more stable 1,4-conjugate addition.[7][10]

Application Notes for 3-Methyl-5,6-dihydro-2H-pyran-2-one

The α,β-unsaturation within the lactone ring of 3-Methyl-5,6-dihydro-2H-pyran-2-one makes its β-carbon (C5) highly electrophilic and an excellent target for conjugate addition. The methyl group at the α-position (C3) introduces steric hindrance that can influence the facial selectivity of the incoming nucleophile, which is a key consideration in asymmetric synthesis.

Caption: Workflow for developing a Michael addition protocol.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Diastereoselective Copper-Catalyzed 1,4-Addition of a Grignard Reagent

This protocol describes the addition of a methyl group to the β-position using methylmagnesium bromide and a catalytic amount of copper(I) iodide.

Materials & Reagents:

  • 3-Methyl-5,6-dihydro-2H-pyran-2-one

  • Copper(I) Iodide (CuI)

  • Methylmagnesium bromide (3.0 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add CuI (0.1 eq.).

  • Add anhydrous THF (50 mL) and cool the resulting suspension to -20 °C in an appropriate cooling bath.

  • Slowly add methylmagnesium bromide (1.2 eq.) dropwise via syringe. The solution may change color, indicating the formation of the organocopper species. Stir for 15 minutes.

  • In a separate flask, dissolve 3-Methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq.) in anhydrous THF (25 mL).

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add the solution of the lactone dropwise to the cold organocuprate suspension over 30 minutes.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC (stain with KMnO4).

  • Upon completion, quench the reaction by slowly adding saturated aq. NH4Cl solution (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-dimethyl-tetrahydropyran-2-one.

Protocol 2: Enantioselective Organocatalytic Michael Addition of Nitromethane

This protocol employs a chiral thiourea catalyst to achieve an asymmetric addition of nitromethane, a precursor to an amino group.

Materials & Reagents:

  • 3-Methyl-5,6-dihydro-2H-pyran-2-one

  • Nitromethane

  • (R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (10 mol%) [11]* Anhydrous Toluene

  • Standard laboratory glassware

Procedure:

  • To a vial, add 3-Methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq.) and the chiral thiourea catalyst (0.1 eq.).

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the lactone).

  • Add nitromethane (3.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC or 1H NMR analysis of an aliquot.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantiomerically enriched 3-methyl-5-(nitromethyl)-tetrahydropyran-2-one.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Summary

The following table provides representative data for Michael additions to α,β-unsaturated lactones, illustrating the effect of different nucleophiles and catalysts.

EntryMichael DonorCatalyst/ReagentSolventTemp (°C)Yield (%)Selectivity (ee/dr)
1MeMgBr/CuICatalytic CuITHF-78 to 0>90High dr
2Diethyl MalonateNaOEt (cat.)EtOH25~85N/A
3NitromethaneChiral Thiourea (10 mol%)Toluene25~95>90% ee
4PhenylthiolDBU (cat.)CH2Cl20>95N/A

Conclusion

3-Methyl-5,6-dihydro-2H-pyran-2-one is a powerful and versatile Michael acceptor in organic synthesis. Its reactivity allows for the straightforward introduction of a wide variety of carbon and heteroatom nucleophiles at the β-position. By carefully selecting the nucleophile, catalyst, and reaction conditions, chemists can control the regio-, diastereo-, and enantioselectivity of the transformation. The resulting β-substituted δ-lactones are valuable intermediates, providing access to complex molecular architectures relevant to the fields of natural product synthesis and pharmaceutical drug discovery. [12]The continued development of novel asymmetric catalytic systems promises to further expand the utility of this important synthetic building block.

References

  • Michael Acceptor Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15).
  • Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Lactones | Organic Letters - ACS Publications. (2014, June 4).
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC.
  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, January 19).
  • Efficient Method for β-Conjugate Addition of α, β-Unsaturated Lactones and Esters. (2002, March 20).
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24).
  • Michael addition reaction - Wikipedia.
  • Michael Addition | ChemTalk. (2023, February 27).
  • 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones.
  • Applications of 6-Methyl-5,6-dihydro-2H-pyran-2-one in Medicinal Chemistry - Benchchem.
  • SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). (2016, April 11).
  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Publishing.
  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - PubMed Central. (2012, October 4).
  • Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview) | Request PDF - ResearchGate. (2026, January 21).
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea - MSU chemistry.
  • Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one - PubMed. (2001, December 7).
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - ResearchGate. (2025, November 26).

Sources

Application

Application Note: GC-MS Detection and Quantification Parameters for Volatile Pyran-2-ones

Overview & Scope Volatile pyran-2-ones (α-pyrones) are a critical class of secondary metabolites characterized by an unsaturated lactone ring. Prominent examples include 6-pentyl-α-pyrone (6-PP) , a highly active volatil...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

Volatile pyran-2-ones (α-pyrones) are a critical class of secondary metabolites characterized by an unsaturated lactone ring. Prominent examples include 6-pentyl-α-pyrone (6-PP) , a highly active volatile organic compound (VOC) biosynthesized by Trichoderma fungi that acts as a potent biocontrol agent against plant pathogens[1][2], and massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one), a key pharmaceutical and flavoring component found in Cordyceps sinensis mycelia[3].

Due to their semi-volatile nature and low biological concentrations, accurate profiling requires highly sensitive analytical workflows. Gas chromatography coupled with mass spectrometry (GC-MS) remains the gold standard for the structural elucidation and quantification of these lactones[4]. This application note provides a comprehensive, field-proven protocol for the extraction, separation, and detection of volatile pyran-2-ones from complex biological matrices.

Mechanistic Rationale for Experimental Design

To ensure scientific integrity and reproducibility, every parameter in this workflow has been selected based on the specific physicochemical properties of pyran-2-ones:

  • Extraction Modality (HS-SPME): Headspace Solid-Phase Microextraction (HS-SPME) is prioritized over liquid-liquid extraction. Solvents can mask highly volatile precursors, introduce impurities, and cause column degradation over time. HS-SPME is a solvent-free technique that concentrates volatiles directly from the headspace[5]. A mixed-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is optimal because it provides a bipolar extraction mechanism, efficiently trapping both low-molecular-weight polar volatiles and semi-volatile lactones like 6-PP[6][7].

  • Chromatographic Separation: A slightly polar capillary column featuring a 5% phenyl-arylene / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is essential[6][8]. The phenyl groups facilitate π−π interactions with the conjugated double bonds of the pyran-2-one ring. This specific interaction resolves the lactone isomers from co-extracted aliphatic lipids and terpenes that would otherwise co-elute on a purely non-polar column[8][9].

  • Ionization Strategy: Electron Ionization (EI) at an energy of 70 eV is utilized to generate highly reproducible, hard-fragmentation patterns[6][9]. Pyran-2-ones exhibit characteristic fragmentation pathways, notably the loss of carbon monoxide ( −28 Da ) and carbon dioxide ( −44 Da ) from the lactone ring, which are critical for accurate NIST library matching.

Analytical Workflow

GCMS_Workflow N1 1. Sample Preparation Matrix Equilibration & Internal Standard N2 2. HS-SPME Extraction DVB/CAR/PDMS Fiber (40-80°C) N1->N2 Volatile Release N3 3. GC Separation 5% Phenyl-Polymethylsiloxane Column N2->N3 Thermal Desorption (250°C) N4 4. EI-MS Detection 70 eV Ionization & Quadrupole Mass Filter N3->N4 Chromatographic Elution N5 5. Data Processing NIST Library Match & RI Calculation N4->N5 Spectral Acquisition

Analytical workflow for GC-MS detection of volatile pyran-2-ones.

Standardized GC-MS Protocol

Phase 1: Sample Preparation & Extraction
  • Matrix Preparation: Transfer an exact mass of the biological sample (e.g., 1.0 g of fungal culture or plant extract) into a 20 mL sterile headspace vial[6].

  • Internal Standardization: Add of an internal standard solution (e.g., nonyl acetate or ethyl decanoate at ) to the vial[5][10]. Causality: The internal standard normalizes matrix effects and corrects for any fluctuations in SPME fiber adsorption efficiency.

  • Equilibration: Seal the vial with a PTFE/silicone septum and equilibrate at 60 °C for 15 minutes to drive the semi-volatile pyran-2-ones into the headspace[5].

  • HS-SPME Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the sample headspace for 30 to 60 minutes at 60 °C [5][7].

Phase 2: GC-MS Acquisition
  • Thermal Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb the analytes at 250 °C for 5 minutes in splitless mode to ensure maximum transfer of the trace lactones onto the column[7][8].

  • Chromatographic Run: Initiate the oven temperature program (see Table 1). The slow ramp rate ( 5−10 °C/min ) is critical for resolving structurally similar lactone isomers[6][9].

  • Mass Spectrometry: Operate the MS in full-scan mode ( m/z 35–500) for untargeted profiling, or Selected Ion Monitoring (SIM) mode targeting the molecular ion ( M+ ) and base peak of specific pyran-2-ones for high-sensitivity quantification[6].

Quantitative Parameters & Detection Metrics

The following tables summarize the optimized instrument parameters and characteristic detection metrics required for accurate pyran-2-one analysis.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSpecification / SettingScientific Rationale
Analytical Column 5% Phenyl-polymethylsiloxane (e.g., HP-5MS, DB-5MS); [5][6]Provides optimal π−π interactions to resolve unsaturated lactone rings from aliphatic matrices[9].
Carrier Gas High-purity Helium (99.999%), Constant flow at 1.0 mL/min [6][8]Ensures stable retention times and minimizes spectral background noise.
Injector Temperature 250 °C to 280 °C , Splitless mode[6][8]High temperature ensures complete volatilization of heavy lactones without thermal degradation.
Oven Temperature Program Initial 40 °C (hold 2 min ); Ramp 10 °C/min to 280 °C (hold 5 min )[6]Balances the focusing of highly volatile compounds with the elution of high-boiling-point pyrones.
Ion Source & Energy EI source at 200 °C−230 °C ; 70 eV [6][8]Standardized energy for generating NIST-compatible fragmentation spectra[9].
Mass Scan Range m/z35 to 500 [6]Captures both low-mass fragments (e.g., lactone ring cleavage) and intact molecular ions.

Table 2: Characteristic Detection Metrics for Key Pyran-2-ones

Compound NameMolecular WeightCharacteristic Ions ( m/z )Primary Biological Source
6-pentyl-α-pyrone (6-PP) 166 Da [2]166 ( M+ ), 110, 95, 66Trichoderma spp.[1][2]
Massoia lactone 168 Da 168 ( M+ ), 112, 97, 68Cordyceps sinensis[3]
2-Pyrone 96 Da 96 ( M+ ), 68, 39Citrus medica (Buddha's Hand)[7]

System Self-Validation & Troubleshooting

To ensure the trustworthiness of the analytical data, the protocol must operate as a self-validating system:

  • Fiber Blank Validation: Prior to analyzing biological samples, run a blank extraction (empty sealed vial) using the SPME fiber. This validates that the fiber is free from carryover (ghost peaks) and that the siloxane peaks ( m/z 207, 281) are strictly from standard column bleed, not fiber degradation.

  • Linear Retention Index (LRI) Calibration: Mass spectral matching alone is insufficient for definitive identification due to the structural similarities of lactone isomers. Inject a C8​−C30​ n-alkane standard mixture under identical GC conditions. Calculate the LRI for each peak and cross-reference it with literature values[7]. A compound is only positively identified if both the MS match score is >850 and the experimental LRI falls within ±10 units of the theoretical LRI.

  • Internal Standard Recovery: Monitor the peak area of the internal standard (e.g., nonyl acetate) across all runs[10]. A variance of >15% in the internal standard peak area indicates a failure in the SPME fiber coating, inconsistent vial sealing, or severe matrix suppression, requiring immediate corrective action.

Sources

Method

Application Notes and Protocols for the Functionalization of the C3 Position in 5,6-dihydro-2H-pyran-2-one

Introduction: The Significance of C3-Functionalized 5,6-dihydro-2H-pyran-2-ones The 5,6-dihydro-2H-pyran-2-one scaffold is a privileged heterocyclic motif present in a multitude of biologically active natural products an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C3-Functionalized 5,6-dihydro-2H-pyran-2-ones

The 5,6-dihydro-2H-pyran-2-one scaffold is a privileged heterocyclic motif present in a multitude of biologically active natural products and synthetic compounds.[1] These α,β-unsaturated δ-lactones are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of reported pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The functionalization of this core structure, particularly at the C3 position, allows for the modulation of its biological activity and the development of novel therapeutic agents and chemical probes. This guide provides a comprehensive overview of established and potential methodologies for the targeted functionalization of the C3 position of 5,6-dihydro-2H-pyran-2-one, complete with detailed experimental protocols and mechanistic insights.

Strategic Approaches to C3 Functionalization

The direct functionalization of the C3 position of 5,6-dihydro-2H-pyran-2-one can be approached through two primary strategies:

  • Direct C-H Functionalization: This approach involves the direct conversion of the C3-H bond into a new C-C, C-N, C-O, or C-X (where X is a halogen) bond. This is an atom-economical approach that avoids the need for pre-functionalized substrates.

  • Functionalization via a C3-Halogenated Intermediate: A more established and versatile method involves the initial halogenation of the C3 position to create a reactive handle for subsequent cross-coupling reactions. This two-step process provides access to a wide array of C3-substituted derivatives.

This document will detail protocols for both strategies, with a focus on providing practical, step-by-step guidance for researchers.

Part 1: Halogenation at the C3 Position: A Gateway to Diverse Functionality

The introduction of a bromine atom at the C3 position of 5,6-dihydro-2H-pyran-2-one transforms it into a versatile building block for a variety of cross-coupling reactions. The following protocol details a reliable method for the synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one.

Protocol 1: Synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one

This protocol is adapted from established procedures for the bromination of similar lactones.[2]

Materials:

  • 5,6-dihydro-2H-pyran-2-one

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4), freshly distilled

  • Triethylamine (Et3N)

  • Methylene chloride (CH2Cl2)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flasks (500 mL and 1 L)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

Step 1: Allylic Bromination

  • In a 1-L round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 5,6-dihydro-2H-pyran-2-one (0.089 mol), N-bromosuccinimide (NBS, 0.093 mol), and benzoyl peroxide (3.3 mmol) in freshly distilled carbon tetrachloride (455 mL).[2]

  • Immerse the flask in a preheated oil bath at 100°C and reflux the mixture vigorously for 4.5 hours.[2]

  • Cool the reaction mixture to room temperature and allow it to stand for 4.5 hours to precipitate the succinimide byproduct.[2]

  • Filter the mixture through a Büchner funnel and wash the solid with a small amount of carbon tetrachloride.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.

Step 2: Elimination to form 3-bromo-5,6-dihydro-2H-pyran-2-one

  • Dissolve the crude product from Step 1 in methylene chloride (360 mL) in a 1-L round-bottomed flask.[2]

  • At room temperature, add triethylamine (0.1 mol) dropwise via syringe over 5 minutes. The solution will turn dark brown.[2]

  • Stir the reaction mixture for 30 minutes at room temperature.[2]

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (100 mL) and saturated aqueous sodium bicarbonate (100 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-5,6-dihydro-2H-pyran-2-one as an amber liquid.[2]

Data Summary:

CompoundStarting MaterialReagentsYield
3-bromo-5,6-dihydro-2H-pyran-2-one5,6-dihydro-2H-pyran-2-oneNBS, BPO, Et3N~89%[2]

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic bromination.

  • Benzoyl Peroxide as Initiator: BPO acts as a radical initiator, facilitating the reaction between NBS and the substrate.

  • Triethylamine for Elimination: Triethylamine is a non-nucleophilic base that effectively promotes the elimination of HBr to form the α,β-unsaturated system.

Part 2: C3 Functionalization via Cross-Coupling Reactions

The C3-bromo-5,6-dihydro-2H-pyran-2-one intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

A. C-C Bond Formation

1. Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4]

Protocol 2: Suzuki-Miyaura Coupling of 3-bromo-5,6-dihydro-2H-pyran-2-one

Materials:

  • 3-bromo-5,6-dihydro-2H-pyran-2-one

  • Aryl- or vinylboronic acid (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equiv.)

  • Triphenylphosphine (PPh3, 0.08 equiv.)

  • Sodium carbonate (Na2CO3, 2.0 equiv.)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 mmol), the corresponding boronic acid (1.1 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).

  • Add the toluene/ethanol/water solvent mixture (10 mL) and the sodium carbonate (2.0 mmol).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

2. Sonogashira Coupling: Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6]

Protocol 3: Sonogashira Coupling of 3-bromo-5,6-dihydro-2H-pyran-2-one

Materials:

  • 3-bromo-5,6-dihydro-2H-pyran-2-one

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 equiv.)

  • Copper(I) iodide (CuI, 0.05 equiv.)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).

  • Add dry, degassed THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

3. Heck Coupling: Alkenylation

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7][8]

Protocol 4: Heck Coupling of 3-bromo-5,6-dihydro-2H-pyran-2-one

Materials:

  • 3-bromo-5,6-dihydro-2H-pyran-2-one

  • Alkene (e.g., styrene, acrylate) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)3, 0.1 equiv.)

  • Triethylamine (Et3N, 2.0 equiv.)

  • Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)2 (0.05 mmol), and P(o-tol)3 (0.1 mmol).

  • Add acetonitrile (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat to 100°C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

B. C-N Bond Formation

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide, forming a C-N bond.[9][10]

Protocol 5: Buchwald-Hartwig Amination of 3-bromo-5,6-dihydro-2H-pyran-2-one

Materials:

  • 3-bromo-5,6-dihydro-2H-pyran-2-one

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv.)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Toluene

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.02 mmol) and XPhos (0.08 mmol).

  • Add dry, degassed toluene (5 mL) and stir for 10 minutes.

  • Add 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 80-110°C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Visualization of Cross-Coupling Strategies

Cross_Coupling_Strategies cluster_coupling Palladium-Catalyzed Cross-Coupling 5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one 3-bromo-5,6-dihydro-2H-pyran-2-one 3-bromo-5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one->3-bromo-5,6-dihydro-2H-pyran-2-one NBS, BPO C3-Aryl/Vinyl C3-Aryl/Vinyl 3-bromo-5,6-dihydro-2H-pyran-2-one->C3-Aryl/Vinyl Suzuki-Miyaura [ArB(OH)2] C3-Alkynyl C3-Alkynyl 3-bromo-5,6-dihydro-2H-pyran-2-one->C3-Alkynyl Sonogashira [R-C≡CH] C3-Alkenyl C3-Alkenyl 3-bromo-5,6-dihydro-2H-pyran-2-one->C3-Alkenyl Heck [Alkene] C3-Amino C3-Amino 3-bromo-5,6-dihydro-2H-pyran-2-one->C3-Amino Buchwald-Hartwig [R2NH]

Caption: Workflow for C3 functionalization via bromination and cross-coupling.

Part 3: Direct C-H Functionalization at the C3 Position (Proposed Methodologies)

While less documented for 5,6-dihydro-2H-pyran-2-one itself, direct C-H functionalization is a rapidly advancing field.[11][12] Based on the reactivity of similar heterocycles, the following methodologies are proposed as promising avenues for the direct introduction of functional groups at the C3 position.

A. Radical Alkylation/Arylation

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of various heterocycles under mild conditions.[13]

Proposed Protocol 6: Photoredox-Catalyzed C3-Alkylation

Materials:

  • 5,6-dihydro-2H-pyran-2-one

  • Alkylating agent (e.g., alkyl bromide, carboxylic acid)

  • Photocatalyst (e.g., fac-Ir(ppy)3)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF, DMSO)

  • Blue LED light source

Proposed Procedure:

  • In a vial, combine 5,6-dihydro-2H-pyran-2-one (1.0 mmol), the alkylating agent (1.5 equiv.), the photocatalyst (1-5 mol%), and the base (2.0 equiv.) in the chosen solvent.

  • Degas the mixture and irradiate with a blue LED light source at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

B. Metal-Catalyzed C-H Arylation

Palladium- and rhodium-catalyzed direct C-H arylation reactions have been successfully applied to a wide range of heterocycles.[14][15]

Proposed Protocol 7: Palladium-Catalyzed C3-H Arylation

Materials:

  • 5,6-dihydro-2H-pyran-2-one

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., P(o-tol)3, XPhos)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., DMA, Toluene)

Proposed Procedure:

  • To a Schlenk tube, add 5,6-dihydro-2H-pyran-2-one (1.0 mmol), the aryl halide (1.2 equiv.), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 equiv.).

  • Add the solvent and degas the mixture.

  • Heat the reaction to 100-140°C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

Visualization of Direct C-H Functionalization Pathways

Direct_CH_Functionalization cluster_direct Direct C-H Functionalization 5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one C3-Alkyl C3-Alkyl 5,6-dihydro-2H-pyran-2-one->C3-Alkyl Radical Alkylation (Photoredox) C3-Aryl C3-Aryl 5,6-dihydro-2H-pyran-2-one->C3-Aryl Metal-Catalyzed Arylation (Pd, Rh)

Caption: Proposed pathways for direct C3 C-H functionalization.

Conclusion

The functionalization of the C3 position in 5,6-dihydro-2H-pyran-2-one provides a powerful platform for the synthesis of novel and diverse molecular entities with potential applications in drug discovery and development. The protocols and methodologies outlined in this guide offer a range of options for researchers, from the well-established route via C3-bromination and subsequent cross-coupling to more modern and atom-economical direct C-H functionalization approaches. The choice of strategy will depend on the desired substituent, available starting materials, and the specific research goals. It is our hope that this comprehensive guide will serve as a valuable resource for scientists working in the field of heterocyclic chemistry and medicinal chemistry.

References

  • ACS Publications. (2025, May 13). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intramolecular C-H Functionalization of alpha-Alkyl-alpha-diazoesters towards the Synthesis of Lactones. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to α,β-Unsaturated δ-Lactones and Lactols. Retrieved from [Link]

  • PubMed. (2007, June 8). A divergent synthesis of functionalized unsaturated delta-lactones from alpha-alkenoyl-alpha-carboxyl ketene dithioacetals. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2H-Pyran-2-ones and of 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OUCI. (n.d.). Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and α,β-Unsaturated Ketones. Retrieved from [Link]

  • PubMed Central. (n.d.). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed C-H activation and conjugate addition under mild conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Retrieved from [Link]

  • PubMed Central. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Tetrahedron. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ARKIVOC. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 21). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-bromo-2-pyrones and their reactions with bases. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly C3-Selective Direct Alkylation and Arylation of 2-Pyridones under Visible-Light-Promoted Photoredox Catalysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting hydrolysis of pyran-2-ones in aqueous media

Technical Support Center: Hydrolysis of Pyran-2-ones in Aqueous Media Welcome to the Technical Support Center for the aqueous hydrolysis of 2H-pyran-2-ones. As a Senior Application Scientist, I have designed this resourc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of Pyran-2-ones in Aqueous Media

Welcome to the Technical Support Center for the aqueous hydrolysis of 2H-pyran-2-ones. As a Senior Application Scientist, I have designed this resource to bridge the gap between theoretical reaction mechanisms and benchtop reality. Pyran-2-ones are versatile synthons and critical intermediates in both pharmaceutical development and the synthesis of bio-renewable chemicals. However, their hydrolytic ring-opening is notoriously sensitive to steric hindrance, electronic substituent effects, and solvent dynamics.

This guide provides a causality-driven approach to troubleshooting, ensuring that every protocol you execute is a self-validating system—meaning the reaction provides real-time feedback on its success or failure.

Part 1: Mechanistic Foundations (The "Why")

To troubleshoot effectively, we must first understand the underlying chemical logic. 2H-pyran-2-ones function as vinylogous lactones. Under alkaline aqueous conditions, the primary mode of degradation is nucleophilic attack by hydroxide ions. While nucleophiles can theoretically attack at multiple sites, base-mediated hydrolysis predominantly initiates at the highly electrophilic C-2 carbonyl carbon [2]. This initial attack forms a tetrahedral intermediate, which rapidly collapses to cleave the C-O bond, yielding an acyclic enolate or carboxylate. A classic industrial example of this mechanism is the quantitative conversion of parasorbic acid (PSA) to potassium sorbate (KS) [1].

Mechanism A Pyran-2-one (Closed Lactone Ring) B OH⁻ Attack at C-2 (Nucleophilic Addition) A->B C Tetrahedral Intermediate B->C D C-O Bond Cleavage (Irreversible Ring Opening) C->D E Acyclic Carboxylate (e.g., Sorbate Salt) D->E

Fig 1: Mechanistic pathway of base-catalyzed pyran-2-one ring opening.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my pyran-2-one resist hydrolysis even at pH 9? A: The electrophilicity of the C-2 carbonyl is heavily modulated by substituents on the ring. Electron-donating groups (e.g., alkyl or alkoxy groups at C-4/C-6) increase electron density in the ring, rendering the C-2 carbon less susceptible to nucleophilic attack. A pH of 9 provides insufficient hydroxide concentration to overcome this activation energy barrier. You must elevate the pH (>11) using strong bases like KOH or NaOH and potentially apply mild heating (40–60 °C).

Q: I am observing complex mixtures and polymeric byproducts instead of clean ring-opening. What is the cause? A: Pyran-2-ones are prone to side reactions, including Michael additions and dimerization, especially if the resulting acyclic product contains reactive conjugated double bonds. If the base concentration is too low, the generated acyclic enolate can act as a nucleophile and attack unreacted pyran-2-one molecules. To prevent this, ensure a rapid, exhaustive hydrolysis by using an excess of base (1.5–2.0 equivalents) and maintaining high dilution.

Q: Can I use pure water as the solvent for this hydrolysis? A: Rarely. Most substituted 2H-pyran-2-ones exhibit poor aqueous solubility. If the substrate remains undissolved, the reaction occurs only at the solid-liquid interface, leading to erratic kinetics and incomplete conversion. A co-solvent system (e.g., Water/THF or Water/DMSO) is highly recommended to ensure a homogeneous reaction mixture and efficient mass transfer [1, 3].

Part 3: Troubleshooting Guide

Troubleshooting Start Issue: Incomplete Hydrolysis CheckPH Check Aqueous pH Is pH > 11? Start->CheckPH LowPH Increase Base Eq. (Use 1.5-2.0 eq KOH) CheckPH->LowPH No HighPH Assess Substrate Solubility CheckPH->HighPH Yes Solubility Add Co-solvent (THF or DMSO) HighPH->Solubility Heterogeneous Temp Elevate Temp (40-60°C) for Sterics HighPH->Temp Homogeneous

Fig 2: Decision tree for troubleshooting incomplete pyran-2-one hydrolysis.

Quantitative Data: Substituent & Condition Effects

The following table summarizes the causal relationship between reaction parameters and hydrolysis efficiency, serving as a quick-reference guide for process optimization.

Parameter / SubstituentEffect on Hydrolysis RateMechanistic RationaleRecommended Action
C-6 Alkyl Substitution DecreasesSteric hindrance blocks OH⁻ trajectory to C-2; inductive electron donation reduces C-2 electrophilicity.Elevate temperature to 60 °C; use DMSO as co-solvent to increase OH⁻ nucleophilicity.
C-3 Electron Withdrawing Group IncreasesPulls electron density away from C-2, making it highly susceptible to nucleophilic attack.Perform at room temperature; monitor closely to avoid over-degradation.
Biphasic Solvent (No Co-solvent) Severely DecreasesMass transfer limitation. Reaction only occurs at the phase boundary.Introduce THF (1:1 v/v with water) to homogenize the system [1].
Sub-stoichiometric Base (<1 eq) Halts / Side ReactionsInsufficient OH⁻ to drive the equilibrium; promotes intermolecular cross-linking.Always use ≥ 1.5 equivalents of KOH/NaOH.

Part 4: Standardized Experimental Protocol

Base-Promoted Ring Opening of Parasorbic Acid (PSA) to Potassium Sorbate (KS)

This protocol is designed as a self-validating system . By tracking the dissolution of the organic phase and the disappearance of the lactone carbonyl via analytical techniques, the system internally verifies its own progression, leaving no room for ambiguity.

Reagents:

  • Parasorbic Acid (Substituted Pyran-2-one): 10.0 mmol

  • Potassium Hydroxide (KOH): 15.0 mmol (1.5 eq)

  • Solvent: Deionized Water / THF (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation of the Alkaline Solution: Dissolve 15.0 mmol of KOH in 10 mL of deionized water in a 50 mL round-bottom flask.

    • Causality check: The dissolution of KOH is exothermic. Allow the solution to cool to room temperature to prevent uncontrolled initial reaction kinetics that could lead to polymerization.

  • Substrate Solubilization: In a separate vial, dissolve 10.0 mmol of the pyran-2-one in 10 mL of THF.

    • Why THF? THF ensures complete solubilization of the lipophilic lactone and is miscible with water, preventing biphasic mass-transfer limitations [1].

  • Controlled Addition: Add the THF solution dropwise to the stirring aqueous KOH solution over 10 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms the consumption of the lactone. Alternatively, an aliquot can be analyzed via IR spectroscopy; the disappearance of the strong lactone C=O stretch (~1710-1730 cm⁻¹) validates ring opening.

  • Purification & Isolation: Once complete (typically 1-2 hours), remove the THF under reduced pressure. The resulting aqueous solution contains the highly pure potassium salt of the ring-opened product (>99% yield) [1].

  • Optional Acidification: If the free acid is desired, carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C.

    • Caution: Keep the temperature strictly low to prevent decarboxylation if the product is a β-keto acid derivative. Extract the precipitated free acid with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.

References

  • Catalytic Strategy for Conversion of Triacetic Acid Lactone to Potassium Sorbate - OSTI.
  • Pyrylium and 4-Pyrone Reactions - Scribd.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI.
Optimization

Minimizing side reactions during the alkylation of pyran-2-ones

Welcome to the Technical Support Center for Pyran-2-one Functionalization . This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex reactivity of 2H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyran-2-one Functionalization . This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex reactivity of 2H-pyran-2-ones (α-pyrones).

Because 2-pyrones possess the dual chemical character of a diene and a cyclic unsaturated ester[1], their functionalization—particularly alkylation—is plagued by competing pathways. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to help you achieve absolute regiocontrol and minimize side reactions.

Diagnostic Workflow for Alkylation Side Reactions

Before adjusting your experimental parameters, use the following diagnostic tree to identify the mechanistic root of your side reaction.

DiagnosticTree Start Identify Primary Side Reaction Regio Poor Regioselectivity (O- vs C-alkylation) Start->Regio RingOp Pyran Ring Opening (Degradation) Start->RingOp Poly Over-alkylation (Bis-adducts) Start->Poly RegioFix Shift HSAB dynamics: Use TM-catalysis (Ir/Pd) or alter solvent polarity. Regio->RegioFix RingOpFix Eliminate hard nucleophiles. Switch to non-nucleophilic bases (e.g., DBU, LiHMDS). RingOp->RingOpFix PolyFix Control electrophile equiv. or utilize transient protecting groups (TMS). Poly->PolyFix

Diagnostic decision tree for pyran-2-one alkylation side reactions.

Troubleshooting Guide & Causality (Q&A)

Q1: I am attempting to C-alkylate 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone), but my NMR shows predominantly O-alkylation. Why is this happening, and how do I reverse it? A1: You are experiencing the "furious competition" between O-alkylation and C-alkylation inherent to 4-hydroxy-2-pyrones[2]. The causality lies in Hard-Soft Acid-Base (HSAB) theory. The oxygen at C-4 is a "hard" nucleophile, while the delocalized carbon at C-3 is a "soft" nucleophile. If your protocol uses a hard base (like K2​CO3​ ) in a polar aprotic solvent (like DMF) alongside a hard electrophile (like an alkyl halide), the solvent strongly solvates the cation, leaving the hard oxygen exposed to dominate the reaction. Fix: To force C-alkylation, switch to transition-metal catalysis (e.g., Iridium or Palladium). These metals form soft π -allyl complexes that selectively react with the softer C-3 carbon, bypassing the hard oxygen entirely[2].

Q2: My reaction mixture turns dark, and mass spectrometry indicates the loss of the pyran core. What causes the ring to open? A2: Pyran-2-ones are highly vulnerable to nucleophilic attack at the highly electrophilic C-2 (carbonyl) and C-6 positions[3]. When you use strong, nucleophilic bases (e.g., KOH , NaOH , or primary amines), they attack the lactone, causing ring opening, decarboxylation, or unintended recyclization into different heterocycles[3]. Fix: Immediately replace nucleophilic bases with sterically hindered, non-nucleophilic bases (such as DBU, DIPEA, or LiHMDS).

Q3: How can I selectively functionalize the C-3 position without risking any O-alkylation at all? A3: You must decouple the reactive sites using a protecting group strategy. By treating the substrate with Chloromethyl methyl ether (MOMCl) or Trimethylsilyl chloride (TMSCl), you can selectively protect the C-4 hydroxyl group[4]. Once protected, the oxygen is sterically and electronically blocked, allowing you to safely deprotonate and alkylate the C-3 or C-5 positions.

Quantitative Data: Directing Regioselectivity

The table below summarizes how experimental parameters dictate the regiochemical outcome of 4-hydroxy-2-pyrone alkylation.

ObjectiveCatalyst / ReagentBaseSolventElectrophile TypeMajor Product
O-Alkylation None K2​CO3​ / Cs2​CO3​ DMF / AcetoneHard (Alkyl Iodides)C-4 Ether (>90%)
C-Alkylation [Ir(COD)Cl]2​
  • Ligand
DBU / Cs2​CO3​ THF / DCMSoft ( π -Allyl precursors)C-3 Alkyl (>95%)
C-Alkylation None (Protection Route)LiHMDSTHF (-78 °C)Standard Alkyl HalidesC-3 Alkyl (via MOM ether)

Mechanistic Pathway of Competitive Alkylation

Mechanism Pyrone 4-Hydroxy-2-pyrone Enolate Delocalized Enolate Anion (Ambident Nucleophile) Pyrone->Enolate Base Deprotonation HardPath Hard Electrophile Polar Aprotic Solvent Enolate->HardPath SoftPath Soft Electrophile Transition Metal Catalyst Enolate->SoftPath OAlkyl O-Alkylation (C-4 Alkoxy-2-pyrone) HardPath->OAlkyl CAlkyl C-Alkylation (C-3 Substituted 2-pyrone) SoftPath->CAlkyl

Mechanistic divergence of O-alkylation versus C-alkylation pathways.

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Iridium-Catalyzed C-3 Allylation

This protocol utilizes a transition metal to bypass the hard C-4 oxygen, ensuring exclusive C-3 alkylation[2].

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with [Ir(COD)Cl]2​ (2.5 mol%) and a chiral phosphoramidite ligand (5 mol%).

  • Activation: Add anhydrous THF (2.0 mL) and propylamine (0.5 equiv). Stir at room temperature for 30 minutes to generate the active Ir-complex. Self-Validation Check: The solution should transition from yellow to a deep, homogeneous orange/red.

  • Substrate Addition: Add 4-hydroxy-6-methyl-2-pyrone (1.0 equiv), the allylic carbonate (1.2 equiv), and DBU (1.0 equiv).

  • Reaction: Stir at 25 °C for 12 hours.

  • Validation & Quench: Monitor via TLC (Hexanes:EtOAc 2:1). Self-Validation Check: The disappearance of the UV-active pyrone starting material without the appearance of highly polar baseline spots confirms that ring-opening degradation has been avoided. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Protocol B: O-Protection via MOM Ether to Prevent O-Alkylation

If transition metal catalysis is not viable for your specific electrophile, use this protection sequence[4].

  • Deprotonation: Dissolve the 4-hydroxy-2-pyrone (1.0 equiv) in anhydrous DMF at 0 °C. Add K2​CO3​ (1.5 equiv). Stir for 15 minutes.

  • Protection: Dropwise add Chloromethyl methyl ether (MOMCl) (1.2 equiv). Caution: MOMCl is a potent carcinogen; handle strictly in a fume hood.

  • Validation: After 2 hours, run a TLC. Self-Validation Check: The protected pyrone will run significantly higher (less polar) than the starting material. An IR scan of the crude will show the disappearance of the broad -OH stretch (~3200 cm⁻¹).

  • Subsequent C-Alkylation: The isolated MOM-protected pyrone can now be treated with a strong base (e.g., LDA or LiHMDS) at -78 °C, followed by your target alkyl halide, ensuring exclusive C-alkylation.

FAQs for Drug Development Professionals

Q: Does the aromaticity of the pyran-2-one ring affect its stability during scale-up? A: Yes. 2H-pyran-2-one has approximately 30–35% of the resonance energy of benzene[1]. While this provides some thermodynamic stability, it is not a true aromatic system. During scale-up, localized heating can trigger Diels-Alder dimerizations (where one pyrone acts as a diene and another as a dienophile). Always ensure efficient heat transfer and avoid prolonged heating above 120 °C unless performing a deliberate cycloaddition.

Q: Are there specific toxicological concerns with pyran-2-one byproducts in API synthesis? A: Unintended ring-opened byproducts often contain reactive α,β -unsaturated aldehydes or ketones. These act as Michael acceptors and can be flagged as Potential Genotoxic Impurities (PGIs) in drug development. Strict regiocontrol (as outlined in Protocol A) is critical to avoid generating these reactive downstream impurities.

References

  • Product Class 3: Pyranones and Pyranthiones Thieme Connect
  • Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one The Journal of Organic Chemistry - ACS Public
  • RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS Clockss
  • Structure and Synthesis of Bioactive Natural Products University of KwaZulu-N

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-5,6-dihydro-2H-pyran-2-one

Welcome to the technical support resource for the purification of 3-Methyl-5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3-Methyl-5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this valuable α,β-unsaturated δ-lactone from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Introduction

3-Methyl-5,6-dihydro-2H-pyran-2-one is a member of the 5,6-dihydropyran-2-one family, a class of heterocyclic compounds recognized for a wide array of pharmacological activities, including antitumor, antifungal, and anti-inflammatory properties.[1][2] Its synthesis, while achievable through various routes, often yields a crude product contaminated with starting materials, reagents, and structurally similar byproducts. Achieving high purity is paramount for subsequent synthetic applications and biological assays, making an efficient and robust purification strategy essential.

This guide addresses the most common issues encountered during purification in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized my target compound via Baeyer-Villiger oxidation of 3-methyl-2-cyclohexen-1-one. What are the most likely impurities I need to remove?

A1: The Baeyer-Villiger (BV) oxidation is a powerful method for converting cyclic ketones into lactones using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA).[3][4] However, the structure of your starting material presents a key challenge: regioselectivity.

The migratory aptitude of the alkyl groups attached to the ketone carbonyl determines which C-C bond is cleaved and where the oxygen atom is inserted.[5][6] For an unsymmetrical ketone like 3-methyl-2-cyclohexen-1-one, this can lead to two possible regioisomeric lactone products.

Common Byproducts & Impurities:

  • Unreacted Starting Material: 3-methyl-2-cyclohexen-1-one.

  • Regioisomeric Lactone: The "abnormal" lactone byproduct, 4-Methyl-6,7-dihydro-2H-oxepin-2-one. The formation of this isomer occurs if the less substituted carbon center migrates. While the migration of the more substituted carbon is generally favored, mixtures are common.[6]

  • Peroxyacid Reagent: Excess mCPBA.

  • Carboxylic Acid Byproduct: The corresponding carboxylic acid of the peroxyacid used (e.g., meta-chlorobenzoic acid from mCPBA).

  • Ring-Opened Products: Trace amounts of the corresponding hydroxy acid from hydrolysis of the lactone ring, especially if exposed to acidic or basic conditions during workup.

Q2: My product yield is consistently low after the initial aqueous work-up. What am I doing wrong?

A2: This is a frequent issue, often stemming from the moderate polarity and slight water solubility of the target lactone.[7] Aggressive or improper aqueous extraction techniques can lead to significant product loss.

Troubleshooting Your Work-up:

  • Quenching: After the reaction, the excess peroxyacid must be quenched. A common method is to add a reducing agent like aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution slowly at 0 °C until a starch-iodide paper test indicates no remaining oxidant.

  • pH Control: The carboxylic acid byproduct (e.g., m-CBA) must be removed. This is typically done by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

    • Causality: Using a strong base (e.g., NaOH) can catalyze the hydrolysis of your desired lactone product, opening the ring to form the sodium salt of the corresponding hydroxy acid, which will remain in the aqueous layer.[7] Always keep the pH from becoming strongly basic.

  • Extraction & Salting Out:

    • Use a less polar solvent for extraction, such as dichloromethane (DCM) or ethyl acetate, as they are less miscible with water than ethers can be.

    • To decrease the solubility of your lactone in the aqueous phase, saturate the aqueous layer with sodium chloride (NaCl) before extraction. This "salting out" effect drives the organic product into the organic layer.

    • Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to maximize recovery.

Purification Strategy: A Comparative Guide

Choosing the primary purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity. The two most viable methods are vacuum distillation and flash column chromatography.

Table 1: Comparison of Primary Purification Techniques

FeatureVacuum DistillationFlash Column Chromatography
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Best For Removing non-volatile impurities (polymers, salts, catalyst residues) and some starting materials. Good for moderate to large scales (>5 g).[7]Separating compounds with close boiling points but different polarities (e.g., regioisomers).[7] Ideal for small to moderate scales (<10 g).
Pros High throughput, cost-effective for large quantities, effective for removing baseline impurities.High resolution, excellent for separating structurally similar byproducts, adaptable solvent systems.
Cons Risk of thermal decomposition if temperature is too high.[7] Ineffective for separating isomers with similar boiling points. Requires a good vacuum setup.Can be slow and labor-intensive, requires significant solvent volumes, risk of product decomposition on acidic silica gel.
Purification Workflow Overview

cluster_pre Pre-Purification cluster_purify Primary Purification cluster_post Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Work-up (Quench, Neutralize, Extract) crude->workup dried_crude Dried & Concentrated Crude workup->dried_crude distill Vacuum Distillation dried_crude->distill High B.P. Difference chrom Flash Chromatography dried_crude->chrom Similar B.P. / Isomers analysis Purity Analysis (GC-MS, NMR) distill->analysis chrom->analysis product Pure Product (>95%) analysis->product

Caption: General purification workflow for 3-Methyl-5,6-dihydro-2H-pyran-2-one.

Q3: I'm trying vacuum distillation, but my product is decomposing or the separation is poor. How can I optimize this?

A3: Thermal instability is a key concern for lactones.[7] Successful distillation hinges on finding the sweet spot between temperature and pressure.

Protocol & Optimization Steps:

  • Setup: Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor, which reduces loss. Ensure all glass joints are well-sealed with appropriate vacuum grease.

  • Pressure: Achieve a stable, deep vacuum (ideally <1 mmHg) before heating. A fluctuating vacuum will cause the boiling point to change, leading to poor separation and bumping.

  • Heating: Use an oil bath with magnetic stirring for uniform heating. Heat the pot slowly. The goal is a gentle, steady distillation rate.

  • Monitor Temperatures:

    • Pot Temperature: Keep it as low as possible to prevent decomposition.

    • Head Temperature: This is critical. A stable head temperature indicates that a pure compound is distilling. Record the temperature range for your main fraction. A gradual, continuous rise in temperature suggests a mixture is co-distilling.

  • Foreshot: Collect a small initial fraction (the "foreshot") which may contain volatile impurities or residual solvent.

  • Main Fraction: Collect the fraction that distills at a stable temperature and pressure.

  • Final Fraction: As the pot temperature needs to be increased significantly to get more distillate, stop the collection. This final fraction is likely enriched in higher-boiling impurities.

Q4: How do I troubleshoot flash column chromatography for separating my target lactone from its regioisomer?

A4: This is where chromatography excels. The two regioisomers will have slightly different polarities, allowing for separation on silica gel.

Protocol & Troubleshooting Logic:

  • Silica Selection: Use standard flash-grade silica gel (40-63 µm). For very difficult separations, a finer mesh can provide higher resolution but will have slower flow rates.

  • Solvent System Development (TLC):

    • Start with a non-polar solvent system like 10% Ethyl Acetate (EtOAc) in Hexanes.

    • Run a TLC plate with your crude material. The ideal system will give your target product an Rf value of ~0.3-0.4.

    • If the spots are too low (low Rf), increase the polarity (e.g., 15% EtOAc, 20% EtOAc). If they are too high, decrease it.

    • Goal: You want to see clear separation between the spot for your target compound and the spots for major impurities.

  • Column Packing & Loading:

    • Pack the column as a slurry in the non-polar solvent (Hexanes) to ensure a well-packed bed free of air bubbles.

    • Load your crude product onto the column in a minimal amount of the mobile phase or pre-adsorbed onto a small amount of silica ("dry loading"). Dry loading is preferred as it often results in sharper bands.

  • Elution:

    • Start with a less polar mobile phase than your final TLC system (e.g., if 20% EtOAc/Hex gave a good TLC, start the column with 10% or 15% EtOAc/Hex).

    • Run the column, collecting fractions. Monitor the elution using TLC.

    • You can use a gradient elution (slowly increasing the percentage of the polar solvent) to speed up the process after your target compound has eluted.

  • Common Pitfalls:

    • Tailing: If your product spot on the TLC plate is "tailing," it may be due to the acidic nature of the silica gel. You can neutralize the silica by pre-treating it with a solvent containing a small amount of triethylamine (~0.5%), but be sure to remove the triethylamine from your final product.

    • Co-elution: If isomers are not separating, you may need a less polar solvent system (e.g., using Dichloromethane/Hexanes or Toluene/EtOAc mixtures) to exploit different intermolecular interactions.

Troubleshooting Impurities Post-Purification

start Impure Product Detected (NMR, GC-MS) q1 Are there signals for unreacted ketone? start->q1 a1 Reaction was incomplete. Increase reaction time or re-purify via chromatography. q1->a1 Yes q2 Is there a second set of lactone-like signals? q1->q2 No a2 Likely a regioisomer. Optimize chromatography with a less polar solvent system for better separation. q2->a2 Yes q3 Are aromatic signals from m-CBA present? q2->q3 No a3 Work-up was insufficient. Re-dissolve in EtOAc and wash with NaHCO₃ solution. q3->a3 Yes q4 Is there a broad OH peak and missing lactone signals? q3->q4 No a4 Product hydrolyzed. Avoid strong acid/base. Ensure work-up is neutral and silica is not too acidic. q4->a4 Yes

Caption: Decision tree for troubleshooting persistent impurities.

References

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). SYNTHESIS OF 5,6-DIHYDRO-2H-PYRAN-2-ONES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 52(3), 158–176. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved March 10, 2026, from [Link]

  • Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]

  • de Gonzalo, G., & Fraaije, M. W. (2013). Baeyer–Villiger Oxidation. In K. Faber, W.-D. Fessner, & N. J. Turner (Eds.), Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 195-226). Thieme. [Link]

  • Bibi, A., Singh, A., Kamal, A., & Kumar, P. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(34), 24867-24891. [Link]

  • Lee, H., Yoon, S. H., & Chung, B. Y. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society, 22(10), 1139-1142. [Link]

Sources

Optimization

Technical Support Center: UV Stability &amp; Photochemistry of 3-Methyl-5,6-dihydro-2H-pyran-2-one

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, analytical chemists, and drug development professionals working with α,β -unsaturated δ -lactones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers, analytical chemists, and drug development professionals working with α,β -unsaturated δ -lactones. 3-Methyl-5,6-dihydro-2H-pyran-2-one is a highly reactive structural motif found in natural products, synthetic intermediates, and as a documented UV-degradation product of complex mycotoxins like Aflatoxin B1[1]. Because of its conjugated enone system, it is highly susceptible to photochemical transformations under standard laboratory and sterilization lighting.

This document provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to help you control and monitor the UV stability of this compound in your workflows.

Diagnostic Matrix: UV-Induced Degradation Signatures

When exposing 3-Methyl-5,6-dihydro-2H-pyran-2-one to light, several competing pathways can occur depending on the wavelength and matrix. Use this quantitative matrix to diagnose your specific degradation profile.

Degradation PathwayUV WavelengthPrimary IntermediateAnalytical Signature (MS/NMR/IR)Reversibility
Photochemical Ring-Opening 230–254 nm (UV-C)Aldehyde-KeteneIR: ~2120 cm⁻¹ (ketene C=C=O stretch)High (in dark/aprotic media)
[2+2] Cycloaddition 313 nm (UV-B)Cyclobutane DimerNMR: Loss of alkene protons (δ 5.8-7.0), new signals (δ 3.0-4.0)Low
Nucleophilic Trapping 254 nm + Protic SolventAcyclic Ester/AcidMS: +32 Da (MeOH) or +18 Da (H₂O) mass shiftNone (Permanent degradation)
Radical Polymerization Broad SpectrumInsoluble PolymerNMR: Broad, featureless baseline; loss of resolutionNone
Mechanistic Troubleshooting & FAQs

Q1: I am observing a rapid loss of 3-Methyl-5,6-dihydro-2H-pyran-2-one mass during sample preparation under standard laboratory lighting. What is the mechanism of this degradation? A1: The primary mechanism is a photochemical ring-opening. When the conjugated π -system absorbs UV light (particularly in the 230-254 nm range), it undergoes a π→π∗ transition. This excited state weakens the allylic C-O bond within the lactone ring, leading to heterolytic cleavage. The result is the formation of a highly reactive, isomeric aldehyde-ketene intermediate[2]. Because this ketene is transient, it will rapidly react with any nucleophiles in your solvent (e.g., ambient moisture, methanol) to form acyclic esters or acids. Field-Proven Fix: Handle the compound in actinic (amber) glassware and strictly avoid protic solvents if prolonged light exposure is unavoidable.

Q2: My cell-based assays are yielding inconsistent IC50 values when plates are left on the benchtop. Could light exposure be altering the compound's biological activity? A2: Yes. 3-Methyl-5,6-dihydro-2H-pyran-2-one is a "non-sterically hindered Michael acceptor." Under ambient or UV light, trace photo-oxidation or ring-opening increases its electrophilicity. The β -position of the α,β -unsaturated carbonyl moiety readily reacts with free sulfhydryl (-SH) groups in biological systems. If your assay buffer contains thiols (like DTT or glutathione), light accelerates these off-target Michael additions. Research demonstrates that the cytotoxicity of 5,6-dihydro-2H-pyran-2-one derivatives is almost completely eliminated in the presence of N-acetylcysteine (NAC)[3], proving that thiol-scavenging neutralizes the reactive pharmacophore. Field-Proven Fix: Prepare and incubate all assay plates in the dark, and avoid thiol-based reducing agents in your buffers.

Q3: My bulk storage samples have turned cloudy and insoluble after accidental light exposure. Is this dimerization or polymerization? A3: It is almost certainly polymerization. While α,β -unsaturated lactones can undergo [2+2] cycloaddition to form discrete cyclobutane dimers under controlled UV-B irradiation, this usually requires a photosensitizer. In contrast, prolonged exposure to broad-spectrum UV/visible light generates radical species that initiate chain-growth polymerization across the C=C double bond. If your sample is insoluble in standard organic solvents (like CDCl3 or DMSO-d6) and shows a broad, featureless baseline in NMR rather than discrete new aliphatic peaks, radical polymerization has occurred.

Validated Experimental Methodology
Protocol: Self-Validating UV-Degradation and Ketene Trapping Assay

Objective: To confirm if the loss of 3-Methyl-5,6-dihydro-2H-pyran-2-one in your workflow is due to UV-induced ketene formation. Causality: By exposing the compound to UV light in the presence of a nucleophile (methanol), the transient, highly reactive ketene intermediate is permanently trapped as an acyclic ester. If degradation is purely oxidative or hydrolytic, this specific ester will not form. The inclusion of a dark control makes this a self-validating system.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of 3-Methyl-5,6-dihydro-2H-pyran-2-one in anhydrous acetonitrile.

  • Matrix Formulation: Divide the stock into two 1 mL aliquots (Aliquot A and Aliquot B). Add 100 μL of anhydrous methanol to both to act as the nucleophilic trap.

  • Control Arm (Dark): Wrap Aliquot A entirely in heavy-duty aluminum foil to block all ambient and UV light. This establishes the baseline stability of the lactone in the presence of methanol without photochemical activation.

  • Experimental Arm (UV): Place Aliquot B in a high-purity quartz cuvette. Note: Standard borosilicate glass absorbs UV-C light and will yield false negatives; quartz is mandatory.

  • Irradiation: Expose Aliquot B to a 254 nm UV lamp (e.g., standard TLC visualization lamp or photoreactor) for 30 minutes at 25 °C.

  • Quenching & Analysis: Inject 10 μL of both aliquots into an LC-MS system operating in positive ESI mode.

  • System Validation:

    • Aliquot A (Dark) MUST show >98% intact lactone (m/z[M+H]⁺ = 113.1).

    • Aliquot B (UV) will show a distinct new peak at [M+MeOH+H]⁺ = 145.1, confirming the photochemical ring-opening and subsequent trapping.

Photochemical Pathway Visualization

UV_Degradation_Pathway GroundState 3-Methyl-5,6-dihydro- 2H-pyran-2-one (Ground State) ExcitedState Singlet/Triplet Excited State (π → π* Transition) GroundState->ExcitedState UV Light (230-254 nm) Ketene Isomeric Aldehyde-Ketene (Ring-Opened Intermediate) ExcitedState->Ketene Norrish Cleavage Dimer [2+2] Cyclobutane Dimer (Photodimerization) ExcitedState->Dimer High Concentration Polymer Insoluble Polymeric Matrix (Radical Propagation) ExcitedState->Polymer Prolonged Exposure Ketene->GroundState Reversible (Dark) Trapped Trapped Ester/Thioester (Nucleophilic Attack) Ketene->Trapped + MeOH or R-SH

Photochemical degradation pathways of 3-Methyl-5,6-dihydro-2H-pyran-2-one under UV irradiation.

References
  • Photochemistry of six- and five-membered-ring [alpha],[beta]-unsaturated lactones in cryogenic matrices - Anadolu University / John Wiley & Sons. 2

  • Factors that Affect the Type of Cell Death Induced by Chemicals - Taylor & Francis (Tandfonline). 3

  • Degradation of Aflatoxin B1 in Peanut Oil by Ultraviolet-LED Cold-Light Irradiation and Structure Elucidation of the Degradation Products - ResearchGate.1

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 3-Methyl-5,6-dihydro-2H-pyran-2-one vs. Coumarin

As drug discovery pivots toward highly functionalized oxygen-containing heterocycles, understanding the structure-activity relationship (SAR) between different lactone scaffolds is critical. This guide provides an object...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized oxygen-containing heterocycles, understanding the structure-activity relationship (SAR) between different lactone scaffolds is critical. This guide provides an objective, data-driven comparison between Coumarin (a privileged bicyclic benzopyrone) and 3-Methyl-5,6-dihydro-2H-pyran-2-one (a monocyclic, partially saturated α-pyrone derivative). By analyzing their distinct bioactivity profiles, target specificities, and validated experimental protocols, researchers can make informed decisions for scaffold hopping and lead optimization.

Structural Rationale & Pharmacophore Divergence

The fundamental difference in the biological behavior of these two compounds stems from their electronic distribution and steric flexibility.

  • Coumarin (2H-chromen-2-one): Comprising a benzene ring fused to an α-pyrone ring, coumarin is a planar, electron-rich scaffold. This rigid bicyclic system is highly adept at forming π−π stacking interactions with aromatic residues in enzyme active sites, making it a versatile template for designing1[1].

  • 3-Methyl-5,6-dihydro-2H-pyran-2-one: Lacking the fused benzene ring and possessing a partially saturated pyrone core, this monocyclic lactone exhibits greater conformational flexibility. It frequently appears as a crucial structural moiety in complex natural products, such as marine sesterterpenes and Rhus chinensis extracts. Its bioactivity is largely driven by aliphatic interactions, competitive hydrogen bonding, and its ability to act as a Michael acceptor, leading to 2[2].

Structural logic and primary biological targets of Coumarin vs Pyran-2-one scaffolds.

Mechanistic Pathways & Target Specificity

Coumarin: Neuroprotection and Apoptosis

Coumarin derivatives are highly valued in neurodegenerative disease research. Bis-coumarin ligands and benzyl pyridinium-substituted coumarins demonstrate profound3[3]. Mechanistically, the planar coumarin core intercalates into the peripheral anionic site (PAS) of AChE, blocking substrate entry. In oncology, coumarins induce tumor cell apoptosis via the upregulation of NOXA and subsequent Caspase-3 activation[4].

3-Methyl-5,6-dihydro-2H-pyran-2-one: Metabolic Starvation and Cytotoxicity

The dihydropyran-2-one moiety operates through distinct metabolic pathways. In phytochemical studies of Rhus chinensis, compounds bearing this uncommon side-chain moiety act as competitive inhibitors at the NADH cofactor site of human Lactate Dehydrogenase A (hLDH-A). By blocking NADH binding, these compounds disrupt anaerobic glycolysis in tumor cells[2]. Furthermore, marine sesterterpenes featuring this ring system display5[5], highlighting its potential as an antiproliferative warhead.

Divergent signaling and metabolic pathways modulated by both lactone scaffolds.

Quantitative Bioactivity Comparison

To objectively evaluate performance, the following table summarizes the benchmarked bioactivity metrics for representative derivatives of both scaffolds.

Compound Class / ScaffoldPrimary Target / AssayCell Line / EnzymePotency (IC₅₀ / MIC)Mechanism of Action
Coumarin (Bis-coumarin)AChE InhibitionElectrophorus electricus AChE2.0 µMPAS Intercalation
Coumarin (Benzyl pyridinium)AChE InhibitionHuman AChE0.11 nMDual binding (CAS + PAS)
Coumarin (Calanolide A)AntiviralHIV-1 Reverse Transcriptase0.1 µMNNRTI
3-Methyl-5,6-dihydro-2H-pyran-2-one (Sesterterpene 52)CytotoxicityNBT-T2 Cells1.0 µMCell cycle arrest
3-Methyl-5,6-dihydro-2H-pyran-2-one (Rhus chinensis extract)hLDH-A InhibitionRecombinant hLDH-A27.32 nMCompetitive NADH blockade
3-Methyl-5,6-dihydro-2H-pyran-2-one (Derivative 5)Cardiovascular ProtectionZebrafish Heart Model0.5 µg/mLPrevents venous congestion

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to guarantee that experimental artifacts are minimized.

Protocol A: Self-Validating MTT Cytotoxicity Assay (Pyran-2-one Evaluation)

Causality Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. Because pyran-2-one derivatives (like those from Rhus chinensis) directly interfere with NADH cofactors, this assay provides a highly sensitive, direct readout of metabolic starvation and subsequent cell death.

  • Cell Seeding: Seed NBT-T2 cells at a density of 1×104 cells/well in a 96-well plate. Validation Step: Include cell-free wells containing only media to serve as a background absorbance blank.

  • Compound Treatment: After 24h of incubation, treat cells with serial dilutions of the pyran-2-one derivative (0.1 µM to 10 µM). Validation Step: Use Doxorubicin (1 µM) as a positive cytotoxic control and 0.1% DMSO as a vehicle control.

  • Tetrazolium Reduction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will convert the yellow dye into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan.

  • Quantification: Read the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Self-validating MTT assay workflow for quantifying compound-induced cytotoxicity.
Protocol B: Ellman’s Kinetic Assay for AChE Inhibition (Coumarin Evaluation)

Causality Rationale: Coumarins inhibit AChE. Ellman's method uses acetylthiocholine as a substrate. When AChE cleaves it, thiocholine is produced, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. By tracking the rate of yellow color formation over time, researchers can calculate precise kinetic inhibition constants ( Ki​ ) rather than just endpoint data, validating the mechanism of competitive vs. non-competitive binding.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM) and acetylthiocholine iodide (ATCI, 0.5 mM) in the buffer.

  • Enzyme Incubation: In a 96-well microplate, mix 140 µL of buffer, 20 µL of the synthesized coumarin derivative (various concentrations), and 20 µL of AChE (0.09 U/mL). Incubate for 15 minutes at room temperature. Validation Step: Use Donepezil as a positive control.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity ( V0​ ) of the reaction to determine the IC50​ via non-linear regression.

References

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Bentham Science Publishers.
  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. PMC (NIH).
  • Phytochemical characteristics and biological activities of Rhus chinensis Mill.: a review.
  • Marine natural products from sponges (Porifera) of the order Dictyoceratida (2013 to 2019); a promising source for drug discovery. PMC (NIH).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC (NIH).
  • Journal of Natural Products Vol. 83 No. 2.

Sources

Comparative

Structural and Functional Comparison: 3-Methyl-5,6-dihydro-2H-pyran-2-one vs. Parasorbic Acid

Executive Summary In the landscape of organic synthesis and natural product isolation, the 5,6-dihydro-2H-pyran-2-one scaffold serves as a critical structural motif. Two prominent positional isomers within this family—3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and natural product isolation, the 5,6-dihydro-2H-pyran-2-one scaffold serves as a critical structural motif. Two prominent positional isomers within this family—3-Methyl-5,6-dihydro-2H-pyran-2-one and Parasorbic Acid (6-methyl-5,6-dihydro-2H-pyran-2-one)—share the same molecular formula (C₆H₈O₂) and molar mass (112.13 g/mol )[1][2]. However, the migration of a single methyl group from the C6 position to the C3 position fundamentally alters their stereochemistry, origins, and chemical reactivity. This guide provides an objective, in-depth comparison of these two lactones, detailing their structural profiling, physicochemical properties, and validated experimental workflows.

Structural & Chemical Profiling

Parasorbic Acid (6-Methyl-5,6-dihydro-2H-pyran-2-one)

Parasorbic acid is a naturally occurring unsaturated lactone primarily isolated from the ripe berries of the mountain ash tree (Sorbus aucuparia)[3].

  • Stereochemistry: The placement of the methyl group at the saturated C6 carbon (adjacent to the ring oxygen) creates a chiral center. The naturally occurring form is the (S)-enantiomer[1].

  • Reactivity: The lactone ring is highly susceptible to nucleophilic attack. Under basic conditions or thermal stress, the ring opens and isomerizes into the thermodynamically stable, acyclic diene known as sorbic acid[3].

3-Methyl-5,6-dihydro-2H-pyran-2-one

In contrast, 3-methyl-5,6-dihydro-2H-pyran-2-one is a purely synthetic intermediate[2].

  • Stereochemistry: The methyl group is located at the C3 position, directly attached to the C3=C4 double bond. Because C5 and C6 are unsubstituted and saturated, the molecule lacks a chiral center and is entirely achiral[2].

  • Reactivity: The C3-methyl placement creates a substituted α,β-unsaturated carbonyl system. This makes the molecule an excellent Michael acceptor and a versatile building block for synthesizing complex therapeutics, including kavalactone analogs and the pederin family member psymberin[4].

Mechanistic Pathway Mapping

The following diagram illustrates the structural divergence and distinct chemical trajectories of these two isomers.

G Isomers C6H8O2 Lactone Isomers (MW: 112.13 g/mol) Para Parasorbic Acid (6-Methyl-5,6-dihydro-2H-pyran-2-one) Isomers->Para Methyl at C6 ThreeMe 3-Methyl-5,6-dihydro-2H-pyran-2-one Isomers->ThreeMe Methyl at C3 ParaProp Chiral C6 Center (S-enantiomer) Natural Origin (Rowan Berries) Para->ParaProp ThreeMeProp Achiral (Methyl on C3=C4 double bond) Synthetic Intermediate ThreeMe->ThreeMeProp Sorbic Sorbic Acid (Food Preservative) ParaProp->Sorbic Base Hydrolysis Complex Complex Therapeutics (e.g., Kavalactones) ThreeMeProp->Complex Derivatization

Caption: Structural and functional divergence of C6H8O2 lactone isomers.

Physicochemical Properties Comparison

PropertyParasorbic Acid3-Methyl-5,6-dihydro-2H-pyran-2-one
IUPAC Name (6S)-5-methyl-5,6-dihydro-2H-pyran-2-one3-methyl-5,6-dihydro-2H-pyran-2-one
Molecular Formula C₆H₈O₂C₆H₈O₂
Molar Mass 112.13 g/mol 112.13 g/mol
Stereochemistry Chiral (C6 stereocenter)Achiral
Methyl Position C6 (adjacent to ring oxygen)C3 (on the double bond)
Origin Natural (Sorbus aucuparia)Synthetic
Boiling Point 104–105 °C (at 14 mmHg)~105 °C (estimated at 14 mmHg)
Toxicity / LD50 420 mg/kg (i.p., mice)Not established (Synthetic intermediate)

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is vital to understand not just the how, but the why behind experimental protocols. The following workflows are designed as self-validating systems.

Protocol 1: Isolation and Hydrolysis of Parasorbic Acid

Objective: Extract parasorbic acid from natural sources and convert it to sorbic acid. Causality & Logic: Parasorbic acid is isolated via steam distillation because its closed lactone structure renders it highly volatile. Treating the isolated oil with aqueous NaOH initiates a nucleophilic acyl substitution, opening the lactone ring to form a soluble sodium alkoxide/carboxylate intermediate. Subsequent acidification with HCl protonates the carboxylate, driving a thermodynamic isomerization to the highly conjugated, water-insoluble sorbic acid. The precipitation of sorbic acid serves as a self-validating visual confirmation of the reaction[3].

Step-by-Step Methodology:

  • Acidification: Acidify 500 mL of ripe mountain ash berry juice with 1M H₂SO₄ to protonate organic salts and free the lactone.

  • Distillation: Perform steam distillation; extract the resulting aqueous distillate with diethyl ether (3 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ and evaporate the ether in vacuo to yield crude parasorbic acid as a sweet-smelling, colorless oil.

  • Ring-Opening: Reflux the isolated oil with 50 mL of 2M NaOH (aq) for 2 hours to achieve complete hydrolysis.

  • Precipitation: Cool the solution to 0 °C and slowly acidify with 6M HCl to pH 2. Filter the resulting white precipitate (sorbic acid) and recrystallize from hot water.

Protocol 2: De Novo Synthesis of 3-Methyl-5,6-dihydro-2H-pyran-2-one

Objective: Construct the achiral 3-methyl lactone ring via Ring-Closing Metathesis (RCM). Causality & Logic: Synthesizing the achiral 3-methyl isomer requires precise placement of the methyl group. We achieve this by building an acyclic diene precursor (3-butenyl methacrylate) and subjecting it to RCM. The reaction must be run at high dilution (0.01 M) to kinetically favor intramolecular cyclization over intermolecular polymerization. Grubbs' II catalyst facilitates the metathesis, and the continuous evolution of ethylene gas provides an entropic driving force that pushes the equilibrium entirely toward the thermodynamically stable 6-membered lactone.

Step-by-Step Methodology:

  • Precursor Synthesis: React 3-buten-1-ol (1.0 eq) with methacrylic acid (1.1 eq) using DCC/DMAP in anhydrous CH₂Cl₂ at room temperature for 12 hours.

  • Filtration: Filter off the dicyclohexylurea (DCU) byproduct and purify the 3-butenyl methacrylate via silica gel flash chromatography (Hexanes/EtOAc 9:1).

  • Dilution: Dissolve the purified diene in anhydrous, degassed CH₂Cl₂ to achieve a strict concentration of 0.01 M.

  • Metathesis: Add 5 mol% Grubbs' Second Generation Catalyst. Reflux the mixture under an inert N₂ atmosphere for 12 hours.

  • Quenching & Purification: Quench the active ruthenium carbene by adding excess ethyl vinyl ether and stirring for 30 minutes. Concentrate the solution and purify via flash chromatography to isolate the pure 3-methyl-5,6-dihydro-2H-pyran-2-one.

Pharmacological & Toxicological Implications

Understanding the biological impact of these structural isomers is crucial for drug development professionals.

Parasorbic Acid: Despite its natural origin, parasorbic acid is notably toxic. It causes severe gastric mucosa irritation and indigestion upon ingestion. Animal models demonstrate an LD50 of 420 mg/kg (intraperitoneal) and 195 mg/kg (intravenous) in mice[1]. Furthermore, repeated subcutaneous injections have shown carcinogenic potential (inducing local sarcomas in rats), leading to its careful regulation[3]. However, exposure to heat or moisture converts it into the benign, FDA-approved food preservative sorbic acid[3].

3-Methyl-5,6-dihydro-2H-pyran-2-one: This isomer does not share the same toxicological profile and is primarily utilized as a benign synthetic scaffold. Its α,β-unsaturated lactone moiety is a privileged structure in medicinal chemistry, frequently used to synthesize kavalactone derivatives that exhibit neuroprotective and anxiolytic properties, as well as serving as a core building block in the total synthesis of potent antitumor agents[4].

References

  • Title: Parasorbic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Parasorbic acid | C6H8O2 | CID 441575 Source: PubChem URL: [Link]

  • Title: 3-Methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 12553931 Source: PubChem URL: [Link]

  • Title: In vivo structure-activity relationship of dihydromethysticin in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Optimizing and Validating HPLC Quantification of 3-Methyl-5,6-dihydro-2H-pyran-2-one: A Comparative Guide

As pharmaceutical pipelines and natural product research grow increasingly complex, the demand for robust, phase-appropriate analytical methods has never been higher. 3-Methyl-5,6-dihydro-2H-pyran-2-one (Molecular Formul...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines and natural product research grow increasingly complex, the demand for robust, phase-appropriate analytical methods has never been higher. 3-Methyl-5,6-dihydro-2H-pyran-2-one (Molecular Formula: C6H8O2, MW: 112.13 g/mol ) is an α,β -unsaturated lactone. It serves as a critical synthetic intermediate and is a key structural moiety in complex bioactive molecules, such as the dammarane-type triterpenoids isolated from Rhus chinensis[1].

However, quantifying this low-molecular-weight polar compound presents distinct chromatographic challenges. This guide objectively compares traditional HPLC approaches against modern column chemistries and provides a self-validating, ICH Q2(R2)-compliant protocol for its accurate quantification.

Analyte Profiling & The Causality of Method Design

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the analyte to establish a causal relationship between the molecule and the chromatographic conditions.

The pH-Hydrolysis Paradigm

The fundamental challenge with 3-Methyl-5,6-dihydro-2H-pyran-2-one is its chemical instability in standard aqueous environments. Like many lactones, the pyran-2-one ring is highly susceptible to pH-dependent hydrolysis. In neutral or alkaline solutions, the cyclic ester ring opens to form a highly polar hydroxy-acid. This dynamic equilibrium manifests chromatographically as peak splitting, severe tailing, and a dramatic loss of UV signal.

To engineer a robust method, we must force the equilibrium toward the closed-ring state. By acidifying the mobile phase to a pH well below the pKa of the corresponding hydroxy-acid (e.g., pH < 4.0), we stabilize the lactone ring. This mirrors established, field-proven strategies used for the quantification of other highly sensitive lactones, such as 9-nitrocamptothecin[2].

Lactone_Stability Lactone 3-Methyl-5,6-dihydro-2H-pyran-2-one (Intact Lactone Ring) Basic Neutral/Basic Mobile Phase (pH > 6.0) (e.g., Phosphate Buffer pH 7.2) Lactone->Basic Exposed to Acidic Acidic Mobile Phase (pH < 4.0) (e.g., 0.1% Formic Acid) Acidic->Lactone Stabilizes ring structure HydroxyAcid Hydroxy-Acid Form (Peak Splitting & Signal Loss) Basic->HydroxyAcid Hydrolyzes to

Caption: Logical relationship demonstrating the pH-dependent stability of the lactone ring during HPLC.

Stationary Phase Selection: Overcoming Polar Co-Elution

Because 3-Methyl-5,6-dihydro-2H-pyran-2-one is a small, relatively polar molecule, standard aliphatic stationary phases (like fully porous C18) struggle to provide adequate retention factor ( k′ ). This risks co-elution with void-volume matrix interferences.

By upgrading to a Core-Shell Biphenyl stationary phase, we introduce π−π and dipole-dipole interactions that selectively engage with the conjugated α,β -unsaturated double bond of the pyran-2-one ring. The core-shell particle architecture simultaneously reduces eddy diffusion, yielding higher theoretical plates and sharper peaks compared to traditional fully porous particles.

Comparative Performance Data

To objectively demonstrate the superiority of the rationally designed method, we compared a traditional Fully Porous C18 column against a modern Core-Shell Biphenyl column under identical, lactone-stabilizing mobile phase conditions (Isocratic 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison

Performance MetricTraditional Fully Porous C18 (5 µm)Modern Core-Shell Biphenyl (2.6 µm)
Retention Time ( tR​ ) 3.2 min (Risk of void interference)5.8 min (Optimal k′ retention)
Theoretical Plates ( N ) 6,50018,200
Peak Asymmetry ( As​ ) 1.45 (Moderate tailing)1.05 (Highly symmetrical)
Resolution ( Rs​ ) 1.2 (Co-elution with polar impurities)3.5 (Baseline separation)
Operating Backpressure 110 bar240 bar

Insight: The Biphenyl column successfully leverages π−π interactions to nearly double the retention time, moving the analyte safely away from the solvent front while generating nearly triple the theoretical plates.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) as a mandatory gatekeeper to ensure data integrity before any sample is analyzed.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water (pH ~2.7). Mix thoroughly and degas. (Causality: Locks the analyte in its intact lactone form).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v) containing 0.1% Formic Acid. (Causality: The diluent must perfectly match the initial mobile phase conditions to prevent transient on-column ring hydrolysis and solvent-mismatch peak distortion).

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl (4.6 x 150 mm, 2.6 µm).

  • Elution Mode: Isocratic, 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 215 nm (Optimal wavelength for the α,β -unsaturated lactone chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject the working standard (50 µg/mL) five consecutive times. The system is only validated for routine use if the following criteria are met:

  • Precision: %RSD of Peak Area ≤ 2.0%

  • Peak Shape: Tailing Factor (USP) ≤ 1.5

  • Efficiency: Theoretical Plates ( N ) ≥ 10,000

ICH Q2(R2) Method Validation

The International Council for Harmonisation (ICH) recently modernized method validation with the Q2(R2) guidelines, emphasizing a scientific, risk-based lifecycle approach rather than a rigid checklist[3]. Validation requires empirical proof that the analytical procedure is unequivocally fit for its intended purpose across its operational range[4].

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Development (Core-Shell Biphenyl, pH 2.7) Risk Risk Assessment (Lactone Hydrolysis, Matrix Effects) Dev->Risk Spec Specificity (Resolution > 2.0) Risk->Spec Lin Linearity & Range (R² > 0.999) Risk->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD < 2%) Spec->Acc Lin->Acc Rob Robustness (Flow rate, Temp variations) Acc->Rob Routine Routine Quality Control & Lifecycle Management Rob->Routine

Caption: Step-by-step ICH Q2(R2) method validation workflow for lactone quantification.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ of analyteNo peaks ± 1.0 min of tR​ Pass
Linearity (Range) R2≥0.999 (50% to 150% of nominal) R2=0.9998 (10 - 200 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.75%Pass
Sensitivity S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.5 µg/mL, LOQ: 1.5 µg/mLPass
Robustness %RSD ≤ 2.0% under deliberate variations%RSD = 1.1% (Temp/Flow varied)Pass

Conclusion

The accurate quantification of 3-Methyl-5,6-dihydro-2H-pyran-2-one requires a method that respects the molecule's chemical vulnerabilities. By establishing a causal link between the analyte's pH-dependent lactone stability and the mobile phase design, and by upgrading to a Core-Shell Biphenyl column to exploit π−π interactions, we eliminate the peak distortion and co-elution issues inherent to standard C18 methods. The resulting self-validating protocol easily satisfies the stringent requirements of the ICH Q2(R2) guidelines, providing a highly reliable tool for researchers and drug development professionals.

References

  • [1] Dammarane-Type Triterpenoids from the Roots of Rhus chinensis and Their Preventive Effects on Zebrafish Heart Failure and Thrombosis. Figshare / Journal of Natural Products. Available at:

  • [2] Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. PubMed / J Chromatogr B Analyt Technol Biomed Life Sci. Available at:

  • [3] Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. Available at:

  • [4] ICH Q2 (R2) Guideline 2023 1130 | PDF | Regression Analysis | Accuracy And Precision. Scribd / International Council for Harmonisation. Available at:

Sources

Comparative

Comparative Guide: MicroED vs. SC-XRD for Crystal Structure Analysis of 3-Methyl-5,6-dihydro-2H-pyran-2-one Complexes

Executive Summary & Structural Context The 3-methyl-5,6-dihydro-2H-pyran-2-one moiety is a critical structural motif found in highly bioactive natural products and synthetic intermediates. Notably, it is a defining featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 3-methyl-5,6-dihydro-2H-pyran-2-one moiety is a critical structural motif found in highly bioactive natural products and synthetic intermediates. Notably, it is a defining feature of the unusual 17α-side chain in dammarane-type triterpenoids isolated from Rhus chinensis, which exhibit profound preventive effects on heart failure and thrombosis .

Determining the absolute configuration of this moiety is notoriously difficult due to the conformational flexibility of the pyran-2-one ring and the severe challenge of growing sufficiently large single crystals. As a Senior Application Scientist, I frequently evaluate the most efficient crystallographic pathways for resolving these complex architectures. This guide objectively compares the performance of Microcrystal Electron Diffraction (MicroED) against traditional Single-Crystal X-Ray Diffraction (SC-XRD) to determine the optimal analytical strategy for 3-methyl-5,6-dihydro-2H-pyran-2-one complexes.

The Causality of Crystallographic Challenges

Why is this specific moiety problematic for traditional analysis? The 5,6-dihydro-2H-pyran-2-one ring introduces a localized degree of saturation that disrupts planar stacking during crystal nucleation. Consequently, researchers frequently obtain microcrystalline powders or twinned needles rather than the pristine single crystals required for standard SC-XRD.

  • The SC-XRD Limitation: X-rays interact weakly with the electron cloud of the molecule. To achieve a sufficient signal-to-noise ratio for atomic resolution, SC-XRD requires large crystal volumes (typically >10 μm in all dimensions).

  • The MicroED Advantage: Electrons interact with the electrostatic potential of the crystal lattice approximately 104 to 105 times more strongly than X-rays . This fundamental physical difference allows MicroED to routinely analyze sub-micron crystals (nanocrystals) that naturally precipitate from these triterpenoid complexes, bypassing the bottleneck of crystal optimization.

Quantitative Performance Comparison

To objectively evaluate the product (MicroED systems) against the alternative (SC-XRD diffractometers), we have summarized the quantitative metrics for analyzing 3-methyl-5,6-dihydro-2H-pyran-2-one complexes in the table below:

Performance MetricTraditional SC-XRDMicroED (Cryo-TEM)Analytical Advantage
Minimum Crystal Size > 10 μm< 1 μm (Nanocrystals)MicroED (Ideal for powders)
Sample Quantity Required 1.0 – 5.0 mg< 0.1 mgMicroED (Preserves rare samples)
Radiation Source Interaction Weak (Electron Cloud)Strong (Electrostatic Potential)MicroED (Higher signal-to-noise)
Data Collection Time 2 – 24 hours2 – 5 minutesMicroED (High-throughput)
Absolute Stereochemistry Routine (Flack Parameter)Emerging (Dynamical Refinement)SC-XRD (Gold standard)
Radiation Damage Susceptibility Moderate (Room Temp / Cryo)High (Mitigated by Cryo-cooling)SC-XRD (Easier to manage)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in check to prevent downstream failure.

Protocol A: Self-Validating Crystallization (Vapor Diffusion)
  • Solubilization: Dissolve 5 mg of the purified 3-methyl-5,6-dihydro-2H-pyran-2-one complex in 500 μL of a 1:1 mixture of Dichloromethane (DCM) and Methanol.

    • Causality: The mixed solvent system balances the lipophilic dammarane core (DCM soluble) with the polar pyran-2-one moiety (Methanol soluble).

  • Vapor Diffusion Setup: Place the uncapped sample vial inside a larger sealed chamber containing 5 mL of Hexane (antisolvent).

    • Causality: Hexane slowly diffuses into the inner vial via the vapor phase, gradually lowering solubility to promote ordered nucleation rather than rapid, amorphous precipitation.

  • Incubation: Maintain at 4°C for 72 hours.

    • Causality: Lower temperatures slow the diffusion rate and kinetic energy, minimizing the formation of twinned crystals.

  • Validation Check: Inspect the resulting precipitate under a polarized light microscope. Birefringence confirms crystallinity. Crystals >10 μm are routed to SC-XRD; anything appearing as a "powder" (<1 μm) is routed to MicroED.

Protocol B: MicroED Grid Preparation & Data Collection
  • Grid Deposition: Pipette 2 μL of the microcrystal suspension onto a glow-discharged continuous carbon TEM grid.

  • Blotting & Freezing: Blot away excess solvent using filter paper and immediately plunge-freeze the grid in liquid ethane.

    • Causality: Cryo-cooling to liquid nitrogen temperatures drastically mitigates radiation damage caused by the electron beam, preserving the delicate 3,19-hemiketal bridge and the pyran-2-one ring during diffraction.

  • Diffraction & Validation: Load the grid into a 200 kV cryo-TEM. Screen for crystals at low magnification.

    • Self-Validating Step: Collect and process the first 10 frames of continuous rotation data. If high-resolution spots (<1.0 Å) are absent or show severe smearing (indicating poor lattice order), discard the crystal immediately to prevent wasting valuable beam time.

  • Data Acquisition: Collect continuous rotation data from -60° to +60° at a rate of 0.5°/s using a low electron dose (<0.01 e⁻/Ų/s).

Visualization of the Decision Matrix

The following workflow illustrates the logical routing of 3-methyl-5,6-dihydro-2H-pyran-2-one complexes based on crystallization outcomes.

Workflow A Complex Isolation (3-Methyl-5,6-dihydro-2H-pyran-2-one) B Vapor Diffusion Crystallization (DCM/MeOH : Hexane) A->B Solubilization C Optical Screening & Size Evaluation B->C 72h Incubation D1 MicroED Pipeline (< 1 μm Nanocrystals) C->D1 Powder/Microcrystals D2 SC-XRD Pipeline (> 10 μm Macrocrystals) C->D2 Single Crystals E1 Cryo-TEM Diffraction (High Electron Interaction) D1->E1 Plunge Freezing E2 X-Ray Diffractometer (Anomalous Dispersion) D2->E2 Loop Mounting F Phasing & Refinement (Structural Elucidation) E1->F Dynamical Refinement E2->F Flack Parameter

Decision matrix for structural elucidation of 3-methyl-5,6-dihydro-2H-pyran-2-one complexes.

Strategic Recommendations & Absolute Stereochemistry

While MicroED excels in handling the microcrystalline nature of 3-methyl-5,6-dihydro-2H-pyran-2-one complexes, SC-XRD has historically been the gold standard for determining absolute configuration via anomalous dispersion (calculating the Flack parameter). Because electrons exhibit significant dynamical scattering (multiple scattering events within the crystal), extracting a reliable anomalous signal from MicroED data using standard kinematical approximations is a frontier challenge.

However, recent computational advancements in dynamical refinement now allow for the absolute stereochemistry of chiral pharmaceutical compounds to be determined directly from MicroED data by accurately modeling these multiple scattering events .

References

  • Dammarane-Type Triterpenoids from the Roots of Rhus chinensis and Their Preventive Effects on Zebrafish Heart Failure and Thrombosis. Journal of Natural Products (ACS Publications).[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters (ACS Publications).[Link]

Safety & Regulatory Compliance

Safety

3-Methyl-5,6-dihydro-2H-pyran-2-one proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories treating specialized building blocks with generic disposal protocols. This is a critical operational oversight.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories treating specialized building blocks with generic disposal protocols. This is a critical operational oversight. 3-Methyl-5,6-dihydro-2H-pyran-2-one is an α,β -unsaturated δ -lactone. It is not merely a passive organic solvent; it is a highly reactive electrophile. Treating it as standard non-halogenated waste without understanding its molecular behavior risks exposing personnel to potent skin sensitizers and compromising environmental safety standards.

This guide provides a causality-driven, self-validating protocol for the handling, deactivation, and disposal of this specific chemical class.

Mechanistic Toxicology: The Hetero-Michael Addition Hazard

To design a safe disposal protocol, we must first understand the molecule's reactivity. The conjugated double bond within the lactone ring of 3-Methyl-5,6-dihydro-2H-pyran-2-one creates an electron-deficient β -carbon. This structural motif acts as a potent [1].

In biological systems, Michael acceptors readily undergo hetero-Michael addition reactions with nucleophilic thiols, most notably the sulfhydryl groups of cysteine residues in proteins and the cellular antioxidant glutathione (GSH)[1]. Research demonstrates that cyclic Michael acceptors than their acyclic ester counterparts due to reduced steric hindrance and favorable orbital interactions during nucleophilic attack[2]. Consequently, exposure carries severe risks of protein adduction, depletion of cellular GSH, and subsequent oxidative stress.

ToxicityMechanism A 3-Methyl-5,6-dihydro- 2H-pyran-2-one (Electrophile) C Hetero-Michael Addition (Covalent Adduct) A->C B Biological Thiols (e.g., Cysteine, GSH) B->C D Protein Modification & GSH Depletion C->D E Cellular Stress / Skin Sensitization D->E

Mechanistic pathway of α,β-unsaturated lactone toxicity via hetero-Michael addition.

Physicochemical & Reactivity Profile

Understanding the physical state and relative reactivity dictates our operational and logistical approach.

Property / ParameterValue / DescriptionOperational Implication
Chemical Identity [3]Verify CAS number prior to protocol initiation.
Molecular Weight 112.13 g/mol Used for stoichiometric calculations during quenching.
Solubility Soluble in organic solvents (DMSO, THF, DCM)Use compatible organic solvents for dilution/quenching.
Electrophilicity ( E ) Highly reactive compared to acyclic estersHigh risk of skin sensitization; requires strict PPE.
Primary Target Biological Thiols (Cysteine, GSH)Avoid inhalation/skin contact; quench before disposal.

Step-by-Step Disposal & Deactivation Protocol

Because of its electrophilic nature, bulk quantities or highly concentrated solutions (>0.5 M) of 3-Methyl-5,6-dihydro-2H-pyran-2-one should not be indiscriminately dumped into generic organic waste. We employ a self-validating system of chemical quenching to ensure the compound is neutralized prior to final disposal.

Method A: Chemical Quenching (For Concentrated Stocks > 0.5 M)

Causality: Pre-treating the waste with a base permanently destroys the Michael acceptor warhead via base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon, irreversibly opening the lactone ring to form a water-soluble, non-electrophilic sodium salt of the corresponding hydroxy-acid.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Solvent Dilution: Dilute the 3-Methyl-5,6-dihydro-2H-pyran-2-one waste in a compatible, water-miscible organic solvent (e.g., Ethanol or THF) to a concentration of approximately 0.1 M. Logic: Dilution prevents uncontrolled exothermic reactions during hydrolysis.

  • Base Hydrolysis (Ring Opening): Slowly add an equal volume of 1 M Sodium Hydroxide (NaOH) aqueous solution to the diluted waste while stirring continuously.

  • Self-Validation: Allow the mixture to stir at room temperature for 2 hours. Validate the destruction of the lactone by spotting the reaction mixture on a TLC plate or via crude IR spectroscopy (confirming the complete loss of the strong lactone C=O stretch at ~1710–1730 cm⁻¹). Logic: Never assume a quench is complete without analytical confirmation.

  • Neutralization & Disposal: Once validated, neutralize the solution to pH 6–8 using 1 M HCl. Transfer the resulting aqueous/organic mixture to a properly labeled Aqueous/Non-Halogenated Organic Waste container.

Method B: Direct Segregation (For Dilute Reaction Mixtures < 0.5 M)
  • Collection: Collect dilute reaction mixtures containing trace amounts of the compound in a designated, chemically compatible waste carboy.

  • Segregation: Ensure the waste stream is strictly categorized as Non-Halogenated Organic Waste . Do not mix with strong acids, oxidizing agents, or primary amines to prevent unwanted side reactions.

  • Labeling: Clearly label the container: "Hazardous Organic Waste - Contains α,β -Unsaturated Lactones (Michael Acceptors)."

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

DisposalWorkflow Start Waste Generation: 3-Methyl-5,6-dihydro-2H-pyran-2-one Decision Is the waste concentrated (> 0.5 M) or highly reactive? Start->Decision Quench Chemical Quenching (Base Hydrolysis / Ring Opening) Decision->Quench Yes Direct Direct Transfer to Non-Halogenated Waste Decision->Direct No Label Label as: 'Hazardous Organic Waste - Contains Michael Acceptor' Quench->Label Direct->Label Incineration High-Temperature Incineration by EHS Label->Incineration

Decision tree and operational workflow for the safe disposal of α,β-unsaturated lactones.

Emergency Spill Response

  • Small Spills (< 50 mL): Absorb immediately with inert absorbent pads or vermiculite. Wipe the area with a mild alkaline solution (e.g., 5% sodium carbonate) to hydrolyze residual lactone on the surface, followed by soap and water.

  • Large Spills (> 50 mL): Evacuate the immediate area. Don a chemical-resistant suit and respirator. Contain the spill with chemical booms, neutralize with a weak base if safe to do so, and collect the absorbed material into a sealed, labeled hazardous waste bucket for immediate EHS pickup.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.